Prenyl caffeate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOHMFLCXENHR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118971-61-2, 100884-13-7 | |
| Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylallyl caffeic acid ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenyl cis-caffeate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Prenyl Caffeate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of prenyl caffeate derivatives, a class of compounds with significant therapeutic potential. Caffeic acid, a naturally occurring phenolic compound, serves as a versatile scaffold for the development of novel bioactive molecules. The addition of a prenyl group, such as a phenethyl group in the well-studied Caffeic Acid Phenethyl Ester (CAPE), can enhance the parent molecule's biological activities, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide details various chemical and enzymatic methodologies for the synthesis of these derivatives, presents quantitative data in a comparative format, and provides detailed experimental protocols. Furthermore, it visualizes key synthesis workflows and relevant biological signaling pathways.
Synthesis Methodologies
The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. Chemical syntheses offer versatility and scalability, while enzymatic methods provide high selectivity and milder reaction conditions, often aligning with green chemistry principles.[2][3]
Chemical Synthesis Approaches
Several chemical strategies have been developed for the synthesis of caffeic acid derivatives, particularly CAPE. These methods often involve the direct esterification of caffeic acid or the use of activated intermediates.
1. Direct Esterification: This is a straightforward approach where caffeic acid is reacted directly with the corresponding prenyl alcohol in the presence of a catalyst.[2]
2. Acyl Chloride Method: To increase the reactivity of caffeic acid, it can be converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the prenyl alcohol.[2][4]
3. Wittig Reaction: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming the α,β-unsaturated system of caffeic acid derivatives from a protected 3,4-dihydroxybenzaldehyde and a suitable phosphonium ylide or phosphonate carbanion.[3][5]
4. Knoevenagel Condensation: This method involves the condensation of 3,4-dihydroxybenzaldehyde with a compound containing an active methylene group, such as a malonic acid monoester, in the presence of a base.[3][4]
5. Dicyclohexylcarbodiimide (DCC) Coupling: DCC is a common coupling agent used to facilitate the esterification between caffeic acid and a prenyl alcohol.[4]
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are the most commonly used enzymes for the esterification or transesterification reactions to produce this compound derivatives.[2][6]
1. Esterification: In this process, a lipase catalyzes the direct reaction between caffeic acid and a prenyl alcohol. The reaction is typically carried out in an organic solvent or an ionic liquid to overcome the low solubility of caffeic acid.[2]
2. Transesterification: An alternative enzymatic approach involves the transesterification of a caffeic acid ester, such as methyl caffeate, with a prenyl alcohol.[7][8] This can be advantageous as the starting ester may have better solubility in the reaction medium.
Quantitative Data on Synthesis
The following tables summarize the quantitative data from various reported synthesis methods for this compound derivatives.
Table 1: Chemical Synthesis of Caffeic Acid Phenethyl Ester (CAPE)
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Esterification | Caffeic acid, Phenethyl alcohol | Not specified | tert-Butyl alcohol | Not specified | 48 | ~100 | [2] |
| Acyl Chloride | Caffeic acid, Phenethyl alcohol | SOCl₂ | Dry atmosphere | Reflux | 1 | Not specified | [2][4] |
| Reaction with β-Phenyl Ethyl Bromide | Caffeic acid, β-Phenyl ethyl bromide | NaOH | Hexamethylphosphoramide (HMPA) | Room Temp. | Not specified | 70 | [2] |
| Knoevenagel Condensation | 3,4-dihydroxybenzaldehyde, Malonic acid monoester | Pyridine, Piperidine | Not specified | Room Temp. | 12-24 | Not specified | [3][4] |
| DCC Coupling | Caffeic acid, Phenethyl alcohol | DCC | Dioxane | Room Temp. | 48 | 38 | [4] |
Table 2: Enzymatic Synthesis of Caffeic Acid Phenethyl Ester (CAPE) and Analogues
| Method | Enzyme | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Esterification | Candida antarctica lipase B (Novozym 435) | Caffeic acid, Phenethyl alcohol | tert-Butyl alcohol + 0.2% BHT | Not specified | 500 | 40 (conversion) | [2] |
| Esterification | Aspergillus niger lipase (AnL-IM) | Caffeic acid, 2-Phenylethanol | Deep Eutectic Solvent | 70-80 | Not specified | up to 13.5 | [6] |
| Transesterification | Candida antarctica lipase B | Methyl caffeate, 2-Cyclohexylethanol | Ionic Liquid | Not specified | Not specified | 97.6 (conversion) | [7] |
| Transesterification | Candida antarctica lipase B | Methyl caffeate, 3-Cyclohexylpropanol | Ionic Liquid | Not specified | Not specified | 93.8 (conversion) | [7] |
| Transesterification | Cation-exchange resin (catalyst for intermediate) | Methyl caffeate, Phenethyl alcohol | Not specified | 60 | 2.5 | ~93 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Chemical Synthesis of CAPE via the Acyl Chloride Method[2][4]
-
Preparation of Caffeoyl Chloride: Reflux a mixture of caffeic acid and an excess of thionyl chloride (SOCl₂) for 1 hour.
-
Removal of Excess Reagent: After the reaction is complete, remove the unreacted SOCl₂ by vacuum distillation to obtain the solid intermediate, caffeoyl chloride.
-
Esterification: Dissolve the obtained caffeoyl chloride in a suitable dry solvent.
-
Addition of Alcohol: Add phenethyl alcohol to the solution and stir the reaction mixture.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Protocol 2: Enzymatic Synthesis of CAPE using Candida antarctica Lipase B[2]
-
Reaction Setup: In a reaction vessel, combine 0.5 mmol of caffeic acid and 0.5 mmol of phenethyl alcohol.
-
Solvent and Antioxidant: Add 2 mL of tert-butyl alcohol containing 0.2% BHT (butylated hydroxytoluene) as an antioxidant.
-
Enzyme Addition: Add Candida antarctica lipase B (Novozym 435) to the mixture.
-
Water Removal: Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme.
-
Incubation: Incubate the reaction mixture for 500 hours.
-
Monitoring and Purification: Monitor the reaction progress by HPLC. Once the desired conversion is reached, filter off the enzyme and evaporate the solvent. Purify the product by chromatography.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a general workflow for the chemical synthesis of this compound derivatives and a key signaling pathway modulated by these compounds.
Caption: A generalized workflow for the chemical synthesis of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Biological Context and Signaling Pathways
This compound derivatives, particularly CAPE, have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, which are central to many diseases.[4]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[4]
Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes. CAPE and its derivatives can activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.[4]
This guide provides a foundational understanding of the synthesis and biological relevance of this compound derivatives. The methodologies and data presented herein are intended to support further research and development in this promising area of medicinal chemistry.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]
- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Occurrence and Analysis of Prenyl Caffeate in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl caffeate, a naturally occurring ester of caffeic acid and prenyl alcohol, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a member of the phenylpropanoid family, it shares a structural backbone with numerous bioactive compounds. The addition of a prenyl group often enhances the biological efficacy of phenolic compounds, making this compound a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic origins and potential interactions with cellular signaling pathways.
Natural Sources of this compound
This compound is found in a variety of plant resins and bud exudates. The primary and most well-documented sources include propolis, a resinous mixture produced by honeybees, and the plant species from which bees collect the resin, notably Baccharis dracunculifolia and various Populus (poplar) species.
Propolis
Propolis, particularly Brazilian green propolis, is a rich source of prenylated phenolic compounds, including this compound. The chemical composition of propolis can vary significantly depending on the geographical location, season, and the local flora available to the bees.[1] Caffeic acid phenethyl ester (CAPE), a structurally related compound, is a major constituent of temperate propolis.[1]
Baccharis dracunculifolia
This plant species, native to Brazil, is the principal botanical source of Brazilian green propolis.[2] The leaves and aerial parts of Baccharis dracunculifolia contain a variety of prenylated cinnamic acid derivatives, including artepillin C, baccharin, and drupanin.[2] While specific quantitative data for this compound is often grouped with other phenolic esters, its presence is a key characteristic of this species.
Populus Species (Poplar)
Bud exudates from several poplar species, such as Populus nigra (black poplar), Populus szechuanica, and Populus cathayana, have been reported to contain this compound.[3][4] These compounds are known components of the resin that protects the developing buds.[5]
Quantitative Analysis of this compound
The quantification of this compound in natural sources is crucial for standardization and for understanding its contribution to the biological activity of the extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique employed for this purpose.
Table 1: Quantitative Data of Caffeic Acid and Related Compounds in Natural Sources
| Natural Source | Compound | Concentration | Analytical Method | Reference |
| Baccharis dracunculifolia leaves | Caffeic acid | 1.135 mg/g | HPLC-DAD | [6] |
| Propolis (Italian) | Caffeic acid | 3.4 mg/g | Not specified | [7] |
| Propolis (Romanian, 50% ethanol extract) | Caffeic acid | 4.0 mg/g | UHPLC-MS | [7] |
| Populus nigra bud extract | Caffeic acid | 0.56 mg/mL | HPLC-DAD | [8] |
| Populus x euramericana bud extract | Caffeic acid | 0.06 mg/mL | HPLC-DAD | [8] |
Note: Specific quantitative data for this compound is limited in the reviewed literature. The table provides data for caffeic acid, the precursor molecule, to give an indication of the potential for this compound occurrence. Further targeted quantitative studies on this compound are warranted.
Experimental Protocols
Extraction of this compound from Propolis
This protocol describes a general method for the solvent extraction of phenolic compounds, including this compound, from raw propolis.
Materials:
-
Raw propolis, frozen and ground into a powder
-
Ethanol (70-96%) or Methanol
-
Ultrasound bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh a known amount of powdered raw propolis (e.g., 10 g).
-
Add a specific volume of the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 w/v).[9][10]
-
For enhanced extraction efficiency, place the mixture in an ultrasound bath for a specified duration (e.g., 30 minutes).[10][11] The temperature of the bath should be controlled to prevent degradation of thermolabile compounds.[11]
-
Alternatively, macerate the mixture at room temperature with periodic shaking for 1-7 days.[9]
-
After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 5000 rpm for 10 minutes) followed by filtration through filter paper.[9]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Store the extract at -20°C for further analysis.
Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol outlines a general HPLC-DAD method for the separation and quantification of phenolic compounds.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm particle size).[12]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 20-30 minutes to elute compounds with increasing hydrophobicity. The column is then washed with a high concentration of solvent B and re-equilibrated to the initial conditions.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).
-
Detection Wavelength: The DAD should be set to scan a range of wavelengths (e.g., 200-400 nm). The specific wavelength for quantifying this compound should be its UV absorption maximum, which is expected to be around 325-330 nm, similar to other caffeic acid esters.[14]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the pure standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation and confirmation of isolated this compound can be achieved using NMR spectroscopy.
General 1H NMR Spectral Features:
-
Caffeoyl Moiety: Expect characteristic signals for the aromatic protons of the catechol ring and the vinylic protons of the propenoic acid chain.
-
Prenyl Moiety: Signals for the vinyl proton, the methylene protons adjacent to the oxygen, and the two methyl groups.
A detailed protocol for the synthesis and complete NMR characterization of a prenylated peptide, which includes the assignment of the isoprenoid moiety, can be found in the literature and serves as a useful reference.[15]
Biosynthesis of this compound
The biosynthesis of this compound involves two major metabolic pathways: the phenylpropanoid pathway, which produces caffeic acid, and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which synthesizes the prenyl donor molecule, dimethylallyl pyrophosphate (DMAPP).
The key enzymatic step is the prenylation of a caffeic acid derivative, catalyzed by a prenyltransferase. While a specific caffeic acid O-prenyltransferase has not been extensively characterized, the general mechanism involves the transfer of the prenyl group from DMAPP to the hydroxyl group of caffeic acid.
Caption: Putative biosynthetic pathway of this compound.
Signaling Pathways
The biological activities of this compound are likely mediated through its interaction with various cellular signaling pathways. While direct studies on this compound are limited, research on the closely related compound, caffeic acid phenethyl ester (CAPE), provides valuable insights into potential mechanisms of action.
Inhibition of NF-κB Signaling Pathway
CAPE is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. CAPE has been shown to block the activation of NF-κB by preventing the translocation of the p65 subunit to the nucleus.[16] This inhibition of NF-κB is a plausible mechanism for the anti-inflammatory and anti-proliferative effects observed for CAPE and potentially for this compound. Caffeic acid itself has also been shown to inhibit NF-κB activity.[18]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. Studies on CAPE have shown that it can inhibit the phosphorylation of p38 MAPK, a key component of this pathway.[19][20] By modulating MAPK signaling, this compound could exert control over the expression of various inflammatory mediators.
Conclusion
This compound is a naturally occurring phenolic compound with significant potential for further scientific exploration. Its presence in widely used natural products like propolis underscores its potential relevance to human health. This guide provides a foundational understanding of its natural sources, analytical methodologies, biosynthesis, and potential molecular targets. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to isolate, quantify, and investigate the biological activities of this promising molecule. Further research is needed to establish a more comprehensive quantitative profile of this compound across various natural sources and to elucidate its specific interactions with cellular signaling pathways.
References
- 1. Recent Advances in the Chemical Composition of Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethnomedicinal, phytochemical and pharmacological investigations of Baccharis dracunculifolia DC. (ASTERACEAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H16O4 | CID 5281790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances Regarding the Phytochemical and Therapeutic Uses of Populus nigra L. Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Polyphenolics profile effects upon the antioxidant and antimicrobial activity of propolis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania [mdpi.com]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. scielo.br [scielo.br]
- 11. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Validation of an HPLC-DAD method for the determination of plant phenolics [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caffeic acid phenethyl ester induces apoptosis by inhibition of NFkappaB and activation of Fas in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 19. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Prenyl Caffeate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prenyl caffeate, a natural ester of caffeic acid found predominantly in bee propolis, is emerging as a bioactive compound of significant interest. Like other caffeic acid derivatives, it demonstrates a range of biological activities, with its antioxidant and anti-glycation properties being the most characterized. While detailed mechanistic studies on this compound are still developing, its structural similarity to the extensively researched Caffeic Acid Phenethyl Ester (CAPE) allows for informed hypotheses regarding its potential molecular targets and signaling pathways. This document provides a comprehensive overview of the known mechanisms of action for this compound and explores potential pathways by drawing parallels with CAPE. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a technical resource for research and development professionals.
Introduction to this compound
This compound (3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a hydroxycinnamic acid derivative. It is a notable component of bee propolis, a resinous mixture produced by honeybees from various plant sources.[1][2] The core structure consists of a catechol ring and an α,β-unsaturated ester, which are recognized pharmacophores contributing to its biological effects. Primary research has confirmed its role as an antioxidant, with theoretical studies suggesting it is one of the most active antioxidants among caffeic acid derivatives.[3] It has also been identified as having antifungal, antibacterial, and antiviral properties.[4][5]
Due to the limited number of studies focused specifically on its detailed cellular mechanisms, this guide will also reference the activities of its close analogue, Caffeic Acid Phenethyl Ester (CAPE). The substitution of the prenyl group with a phenethyl group in CAPE alters its lipophilicity and steric profile, which may influence potency but likely not the fundamental mechanisms of action related to the shared caffeic acid core. Therefore, the well-documented pathways influenced by CAPE, such as NF-κB and Nrf2, represent high-priority areas for future this compound research.
Core Mechanisms of Action
Antioxidant Activity
The primary mechanism of action attributed to this compound is its potent antioxidant capacity.[4] This activity is largely due to the catechol moiety (the two adjacent hydroxyl groups on the phenyl ring), which can readily donate hydrogen atoms to neutralize free radicals. Theoretical studies indicate that this compound is among the most active antioxidants in its class, alongside CAPE and methyl caffeate.[3]
The principal mechanisms by which phenolic antioxidants like this compound scavenge free radicals are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (ROO•), quenching the radical and forming a stable phenoxyl radical. The HAT mechanism is believed to be the preferred pathway for this compound in non-polar environments.[3]
-
Sequential Proton Loss Electron Transfer (SPLET): In this two-step process, the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. The SPLET mechanism is more significant in aqueous media.[3]
The prenyl group, being lipophilic, may enhance the compound's ability to incorporate into lipid membranes, thereby protecting against lipid peroxidation.
Anti-glycation Activity
Advanced Glycation End-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins or lipids and are implicated in aging and diabetic complications. This compound has been shown to be an effective inhibitor of AGE formation.[6][7] The proposed mechanisms for this activity include:
-
Trapping of Dicarbonyl Intermediates: Preventing the formation of AGEs by scavenging reactive dicarbonyl species like methylglyoxal (MGO).[7]
-
Antioxidant Effects: Reducing the oxidative stress that accelerates the formation of dicarbonyl intermediates.[7][8]
Potential Signaling Pathways (Inferred from CAPE)
The following mechanisms, extensively documented for CAPE, are presented as highly plausible targets for this compound.
Anti-Inflammatory Action: Inhibition of NF-κB Signaling
Chronic inflammation is driven by signaling pathways that lead to the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of this process. CAPE is a well-established inhibitor of NF-κB activation.[6] The mechanism involves preventing the translocation of the active p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes like those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][6] Given its structural similarity, this compound is hypothesized to act similarly.
References
- 1. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antioxidant properties of several caffeic acid derivatives: A theoretical study [comptes-rendus.academie-sciences.fr]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. The Chemical and Biological Properties of Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propolis in Metabolic Syndrome and Its Associated Chronic Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Propolis in Metabolic Syndrome and Its Associated Chronic Diseases: A Narrative Review [mdpi.com]
Pharmacological Properties of Prenyl Caffeate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl caffeate, an ester of caffeic acid, is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities. As a member of the hydroxycinnamic acid family, it shares structural similarities with other well-researched compounds like caffeic acid phenethyl ester (CAPE), suggesting a comparable spectrum of biological effects. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and its analogs, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development.
Introduction
This compound, chemically known as 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a hydroxycinnamic acid derivative found in various plant species.[1] Its structure, featuring a catechol ring and a prenyl group, suggests a potential for a range of biological activities. While research specifically on this compound is emerging, its structural analog, caffeic acid phenethyl ester (CAPE), has been extensively studied, providing a valuable framework for understanding the potential therapeutic applications of this compound.[2] This guide aims to consolidate the current knowledge on this compound, drawing from direct studies where available and supplementing with data from closely related caffeic acid esters to illuminate its pharmacological profile.
Antioxidant Properties
The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. The catechol moiety in this compound is a key structural feature responsible for its antioxidant potential.[1]
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Caffeic Acid | DPPH | 15.3 | - | - |
| Caffeic Acid Phenethyl Ester (CAPE) | DPPH | 11.9 | - | - |
| Methyl Caffeate | DPPH | - | - | - |
| Ethyl Caffeate | DPPH | - | - | - |
| Octyl Caffeate | DPPH | - | - | - |
| This compound | DPPH | Data not available | - | - |
Note: The table is populated with available data for comparison. The absence of a specific value for this compound highlights a gap in the current literature.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a general method for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or reference standard to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH radical scavenging assay workflow.
Anti-inflammatory Properties
This compound and its analogs are reported to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several caffeic acid derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | IC50 Value (µM) |
| Caffeic Acid Derivative 3l | RAW 264.7 | 7.4 |
| Caffeic Acid Derivative 3r | RAW 264.7 | 5.9 |
| Caffeic Acid Derivative 3s | RAW 264.7 | 3.3 |
| Caffeic Acid Derivative 3t | RAW 264.7 | 2.2 |
| This compound | RAW 264.7 | Data not available |
Note: The table presents data for various synthetic caffeic acid esters to illustrate the potential range of activity.[4] Specific data for this compound is needed.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes the measurement of NO production by quantifying nitrite in the culture medium using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
-
IC50 Determination: Calculate the percentage of NO inhibition and determine the IC50 value.
Nitric oxide inhibition assay workflow.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
CAPE has been shown to non-selectively inhibit both COX-1 and COX-2 enzymes.[5] It also acts as a lipoxygenase inhibitor.[6] Given the structural similarities, this compound may exhibit similar inhibitory activities against these key enzymes in the inflammatory cascade.
Quantitative Data: COX and LOX Inhibition
| Compound | Enzyme | IC50 Value (µM) |
| Caffeic Acid Phenethyl Ester (CAPE) | COX-1 | 58 |
| Caffeic Acid Phenethyl Ester (CAPE) | COX-2 | 82 |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase | 0.13 |
| This compound | COX/LOX | Data not available |
Note: Data for CAPE is provided for reference.[7][8] Further studies are needed to determine the specific inhibitory concentrations of this compound.
Experimental Protocol: Lipoxygenase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of a compound on lipoxygenase activity.
Materials:
-
Lipoxygenase (e.g., from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound (this compound)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of lipoxygenase in borate buffer.
-
Incubation: Incubate the enzyme solution with various concentrations of this compound for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, linoleic acid.
-
Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).
-
Calculation: Determine the rate of reaction for each concentration of the inhibitor.
-
IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value.
Modulation of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. CAPE is a well-known inhibitor of NF-κB activation.[9] It is plausible that this compound also modulates this critical inflammatory pathway.
Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer Properties
Caffeic acid and its derivatives have demonstrated anticancer activities in various cancer cell lines.[10] These effects are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Data: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
| Caffeic Acid Phenethyl Ester (CAPE) | MDA-MB-231 (Breast) | 14.08 (72h) |
| Caffeic Acid Phenethyl Ester (CAPE) | Hs578T (Breast) | 8.01 (72h) |
| Caffeamide derivative 26G | SAS (Oral) | 54.0 (24h) |
| Caffeamide derivative 36M | SAS (Oral) | 161.3 (24h) |
| This compound | Various | Data not available |
Note: The table includes data for CAPE and caffeamide derivatives to provide a comparative overview.[11][12] Research is needed to establish the specific cytotoxicity of this compound against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
-
IC50 Determination: Determine the IC50 value, the concentration that inhibits 50% of cell growth.
Neuroprotective Properties
The neuroprotective effects of caffeic acid and its derivatives are an area of active research. CAPE has been shown to exert neuroprotective effects in various models of neurological disorders, suggesting that this compound may have similar potential.[13]
Signaling Pathways in Neuroprotection
CAPE has been reported to modulate several signaling pathways involved in neuroprotection, including the Nrf2/HO-1 pathway, which is crucial for the antioxidant defense in the brain.[14]
References
- 1. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Prenyl Caffeate: A Technical Guide to its Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl caffeate (3-methyl-2-butenyl caffeate) is a naturally occurring ester of caffeic acid, a well-known phenolic compound with a wide range of biological activities. Found in propolis, a resinous mixture produced by honeybees, this compound has garnered interest for its potential therapeutic applications. The addition of a prenyl group to the caffeic acid backbone increases its lipophilicity, which may enhance its bioavailability and interaction with cellular membranes, potentially leading to more potent biological effects compared to its parent compound.
This technical guide provides a comprehensive overview of the current state of knowledge on this compound. It details its synthesis, summarizes the available data on its biological activities—including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects—and explores the underlying signaling pathways. Due to the limited specific research on this compound, this guide also draws comparative insights from the extensively studied caffeic acid phenethyl ester (CAPE) and other relevant prenylated compounds to highlight its therapeutic promise and guide future research directions.
Synthesis of this compound
An established method for the synthesis of this compound involves the reaction of caffeic acid with 1-bromo-3-methyl-2-butene.[1][2] This straightforward approach provides a reliable means of obtaining the compound for research purposes.
Experimental Protocol: Synthesis of 3-methyl-2-butenyl caffeate[1][2]
-
Reaction Setup: Caffeic acid is dissolved in a suitable solvent, and a base is added to deprotonate the carboxylic acid.
-
Alkylation: 1-bromo-3-methyl-2-butene (prenyl bromide) is added to the reaction mixture. The caffeate anion acts as a nucleophile, displacing the bromide to form the prenyl ester.
-
Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove salts and unreacted starting materials. The crude product is then purified using column chromatography to yield pure this compound.
Note: For detailed reaction conditions, including specific solvents, bases, temperatures, and purification parameters, please refer to the original 1988 publication by Wollenweber et al.[1][2]
Biological Activities of this compound and Related Compounds
While specific quantitative data for this compound is scarce in the literature, the biological activities of the broader class of caffeic acid esters and prenylated compounds have been extensively studied. The following sections summarize the known effects and provide quantitative data from closely related molecules to infer the potential efficacy of this compound.
Antioxidant Activity
The catechol moiety in caffeic acid is a strong antioxidant.[3] The antioxidant activity of caffeic acid esters is well-documented and is a key contributor to their other biological effects.
Table 1: Antioxidant Activity of Caffeic Acid and its Esters
| Compound | Assay | IC50 / EC50 (µM) | Reference |
| Caffeic Acid | DPPH | ~10-20 | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | DPPH | 0.13 | [5] |
| Isopropyl Caffeate | ROS Scavenging | Active at 10 µg/mL | [4] |
| Methyl Caffeate | DPPH | High activity | [4] |
Anti-inflammatory Activity
Caffeic acid derivatives are known to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][6]
Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives
| Compound | Assay | Effect | IC50 (µM) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase (5-LO) inhibition | Potent inhibitor | 0.13 | |
| Caffeic Acid | Pro-inflammatory cytokine inhibition | Active at 10 µmol/l | >50 | [7] |
| Ethyl Caffeate | NF-κB DNA binding inhibition | Complete inhibition | 50 |
Anticancer Activity
The anticancer properties of caffeic acid and its esters have been demonstrated in various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation and metastasis.[8][9]
Table 3: Anticancer Activity of Caffeic Acid Esters
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast Cancer) | Cytotoxic | ~5 | [8] |
| Caffeic Acid Phenethyl Ester (CAPE) | A549 (Lung Cancer) | Cytotoxic | ~100 | [8] |
| Caffeic Acid Phenethyl Ester (CAPE) | HT1080 (Fibrosarcoma) | Cytotoxic | 10-20 | [8] |
| Caffeic Acid Phenethyl Amide (CAPA) | BE(2)-C (Neuroblastoma) | Cytotoxic | 21 | [10] |
Neuroprotective Activity
Caffeic acid and its derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the management of neurodegenerative diseases.
Table 4: Neuroprotective Activity of Caffeic Acid Phenethyl Ester (CAPE)
| Compound | Cell Model | Effect | Concentration | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | PC12 cells (MPP+ toxicity) | Protects against cell death, induces neurite formation | Not specified | [11] |
Signaling Pathways
The biological activities of caffeic acid esters are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound have not been elucidated, the mechanisms of the well-studied CAPE provide a strong predictive framework.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. CAPE is a potent inhibitor of NF-κB activation, which contributes significantly to its anti-inflammatory and anticancer effects.[6][12]
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is common in cancer. CAPE has been shown to inhibit PI3K/Akt signaling, contributing to its anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow and On-Water Synthesis and Cancer Cell Cytotoxicity of Caffeic Acid Phenethyl Amide (CAPA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic Acid Phenethyl Ester (Propolis Extract) Ameliorates Insulin Resistance by Inhibiting JNK and NF-κB Inflammatory Pathways in Diabetic Mice and HepG2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Significance of Prenyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl caffeate, a naturally occurring ester of caffeic acid and prenyl alcohol, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details experimental protocols for its extraction from natural sources and chemical synthesis, summarizes key quantitative data, and elucidates its putative mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (3-methyl-2-butenyl (2E)-3-(3,4-dihydroxyphenyl)acrylate) is a phenolic compound belonging to the hydroxycinnamic acid ester family.[1] Its structure combines the well-known antioxidant caffeic acid with a prenyl group, a structural motif known to enhance the biological activity of various natural products.[2] The initial discovery of this compound is linked to the chemical analysis of poplar bud exudates and propolis, a resinous mixture produced by honeybees.[3][4] These natural sources remain the primary reservoirs for the isolation of this compound. The presence of the prenyl moiety is believed to enhance the lipophilicity of the caffeic acid backbone, potentially improving its bioavailability and interaction with cellular membranes and protein targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₄ | [1] |
| Molecular Weight | 248.27 g/mol | [1] |
| IUPAC Name | 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |
| CAS Number | 118971-61-2 | [1] |
Isolation from Natural Sources
This compound is predominantly isolated from the bud exudates of various poplar species (Populus spp.), such as Populus nigra (black poplar), and is a significant constituent of bee propolis, which is largely derived from these poplar resins.[3][4][5]
Experimental Protocol: Extraction and Isolation from Populus nigra Buds
The following protocol is a representative procedure for the isolation of this compound from black poplar buds, based on established methods for the extraction of phenolic compounds from this source.
3.1.1. Materials and Reagents
-
Fresh or frozen black poplar buds
-
Ethanol (96%, analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
3.1.2. Extraction Procedure
-
Maceration: A known quantity of pulverized poplar buds (e.g., 100 g) is macerated with 96% ethanol (e.g., 500 mL) at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude resinous extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned successively with hexane and ethyl acetate to separate compounds based on polarity. The this compound will preferentially partition into the ethyl acetate fraction.
-
Solvent Evaporation: The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.
3.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.
-
Preparative HPLC: Final purification to obtain high-purity this compound is achieved by preparative reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of methanol and water with 0.1% formic acid.
Quantitative Data
Specific yield data for the isolation of this compound from natural sources is not extensively reported in the literature. However, analysis of propolis extracts by HPLC has shown that the concentration of caffeic acid esters can vary significantly depending on the geographical origin and the specific Populus species visited by the bees.[6]
Chemical Synthesis
Chemical synthesis offers an alternative route to obtaining this compound, allowing for the production of larger quantities and analogues for structure-activity relationship studies.
Experimental Protocol: Esterification of Caffeic Acid
A common synthetic approach involves the esterification of caffeic acid with prenyl alcohol.
4.1.1. Materials and Reagents
-
Caffeic acid
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Silica gel for column chromatography
4.1.2. Synthesis Procedure
-
Reaction Setup: Caffeic acid (1 equivalent) is dissolved in anhydrous DCM. To this solution, prenyl alcohol (1.2 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data
Synthetic yields for the esterification of caffeic acid and its derivatives can vary depending on the specific coupling agents and reaction conditions employed.
Table 2: Representative Synthetic Yields for Caffeic Acid Esters
| Reaction Type | Coupling Agent/Catalyst | Solvent | Yield | Reference |
| Esterification | Thionyl chloride | Pyridine/CH₂Cl₂ | Not specified for prenyl ester | [3] |
| Enzymatic Esterification | Lipase | Deep Eutectic Solvent | ~74% (optimized for CAPE) | |
| Fischer Esterification | Acetyl chloride (in situ HCl) | Dioxane | 53-77% (for alkyl caffeates) | [1] |
Biological Activity and Signaling Pathways
This compound, along with other caffeic acid esters, exhibits a range of biological activities, with anti-inflammatory effects being one of the most prominent. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways. While direct studies on this compound are limited, the activities of caffeic acid and the closely related Caffeic Acid Phenethyl Ester (CAPE) provide strong evidence for its putative mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Caffeic acid and its esters are known inhibitors of NF-κB activation. The proposed mechanism involves the inhibition of upstream kinases that are essential for the activation of NF-κB.
Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.
Modulation of the AP-1 Signaling Pathway
Activator protein-1 (AP-1) is another transcription factor involved in inflammation and cellular stress responses. Caffeic acid has been shown to suppress the nuclear translocation of AP-1 family proteins by inhibiting the upstream signaling cascade involving IRAK1 and IRAK4.
Figure 2: Postulated modulation of the AP-1 signaling pathway by this compound.
Experimental Workflow Overview
The overall process from natural source to purified compound and biological testing is summarized in the following workflow diagram.
Figure 3: General experimental workflow for the isolation and analysis of this compound.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory research. This guide has provided a detailed overview of its discovery, methods for its isolation and synthesis, and its likely mechanisms of action. The provided experimental protocols and workflow diagrams offer a practical framework for researchers. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential for development into novel therapeutic agents. The lack of extensive quantitative data on isolation yields from natural sources highlights an area for future research that would be beneficial for optimizing extraction processes.
References
- 1. Extraction of bioactive phenolics from black poplar ( Populus nigra L.) buds by supercritical CO 2 and its optimization… [ouci.dntb.gov.ua]
- 2. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1/4-targeted anti-inflammatory action of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Prenyl Caffeate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl caffeate, an ester of caffeic acid and prenyl alcohol, is a naturally occurring phenolic compound found in various plant species. As a member of the hydroxycinnamic acid family, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside its notable biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for its synthesis and biological evaluation are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound (3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) possesses a unique molecular structure that dictates its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1. These properties are crucial for understanding its solubility, membrane permeability, and overall behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 248.27 g/mol | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK--[2] |
| Melting Point | Not Available | --INVALID-LINK--[3] |
| Water Solubility | 169.3 mg/L @ 25 °C (estimated) | --INVALID-LINK--[4], --INVALID-LINK--[5] |
| logP (Octanol-Water Partition Coefficient) | 3.24 (ALOGPS), 3.27 (ChemAxon) | --INVALID-LINK--[3], --INVALID-LINK--[5] |
| pKa (Strongest Acidic) | 9.21 (ChemAxon) | --INVALID-LINK--[3], --INVALID-LINK--[5] |
| Polar Surface Area | 66.76 Ų (ChemAxon) | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 5 | --INVALID-LINK--[3] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a broad O-H stretching band for the phenolic hydroxyl groups, a C=O stretching vibration for the ester carbonyl group, C=C stretching bands for the aromatic ring and the alkene group, and C-O stretching bands[11][12][13][14][15].
-
UV-Visible (UV-Vis) Spectroscopy: In a methanolic solution, caffeic acid and its derivatives typically exhibit two main absorption maxima. For this compound, these are expected in the regions of 280-300 nm and 310-330 nm, corresponding to the electronic transitions within the cinnamoyl system[11][16][17][18].
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of caffeic acid with prenyl alcohol. While various methods exist for the synthesis of caffeic acid esters, a common and effective approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC)[7][11].
Experimental Protocol: DCC-Mediated Esterification
This protocol describes a general procedure for the synthesis of this compound based on DCC-mediated esterification of caffeic acid.
Materials:
-
Caffeic acid
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve caffeic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane.
-
Add prenyl alcohol (1.2 equivalents) to the solution.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the caffeic acid/prenyl alcohol mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the anticancer properties of Caffeic Acid in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel nitric oxide and superoxide generation inhibitors, persenone A and B, from avocado fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [econstor.eu]
- 7. This compound | C14H16O4 | CID 5281790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New SiO2/Caffeic Acid Hybrid Materials: Synthesis, Spectroscopic Characterization, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN102746152A - Method for preparing caffeic acid phenethyl ester - Google Patents [patents.google.com]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Prenyl Caffeate: A Technical Guide to its Role in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenyl caffeate is a specialized metabolite belonging to the phenylpropanoid family, characterized by the esterification of caffeic acid with a prenyl group. These compounds are of significant interest due to their diverse biological activities, which are often enhanced by the lipophilic nature of the prenyl moiety. In plants, this compound and related prenylated phenolics play crucial roles in defense against pathogens and environmental stress. This technical guide provides an in-depth overview of the biosynthesis, metabolic role, and analysis of this compound, with a focus on experimental protocols and signaling pathways.
Biosynthesis of this compound
The biosynthesis of this compound in plants involves two major pathways: the shikimate pathway, which produces the caffeic acid moiety, and the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway, which generates the prenyl donor, dimethylallyl pyrophosphate (DMAPP).
The initial steps involve the synthesis of caffeic acid from L-phenylalanine through the general phenylpropanoid pathway. This process is catalyzed by a series of enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate 3-Hydroxylase (C3H). The resulting caffeic acid is then activated to caffeoyl-CoA by 4-Coumarate-CoA Ligase (4CL).
The final and key step is the prenylation of the caffeic acid molecule. This reaction is catalyzed by a prenyltransferase (PT), which transfers a dimethylallyl group from DMAPP to the caffeic acid backbone. While the exact prenyltransferase responsible for direct prenylation of caffeic acid in many plant species is still under investigation, various aromatic PTs have been shown to exhibit activity on phenolic acids.
The Biosynthesis Pathway of Prenyl Caffeate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenyl caffeate, an ester of caffeic acid, is a specialized metabolite with significant potential in pharmaceutical research due to the combined biological activities of its parent moieties. While the biosynthetic pathway of its precursor, caffeic acid, via the phenylpropanoid pathway is well-established, the specific enzymatic step leading to this compound is less defined. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic pathways of this compound. It details the established upstream synthesis of caffeic acid and the likely involvement of promiscuous prenyltransferases in the final prenylation step. This document includes quantitative data on related enzymatic reactions, detailed experimental protocols for the synthesis and analysis of similar compounds, and visual diagrams of the metabolic and experimental workflows to serve as a foundational resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.
Introduction
Caffeic acid and its derivatives are a widely studied class of phenolic compounds known for their antioxidant, anti-inflammatory, and anticancer properties. The addition of a prenyl group to the caffeic acid backbone can enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy. This compound, therefore, represents a promising lead compound for drug development. Understanding its biosynthesis is crucial for developing sustainable and scalable production methods, either through metabolic engineering of microbial or plant systems or through in vitro enzymatic synthesis. This guide synthesizes the current knowledge on the biosynthesis of the precursors of this compound and proposes a plausible mechanism for the final prenylation step based on the known functions of promiscuous prenyltransferases.
Upstream Biosynthesis: The Phenylpropanoid Pathway
The biosynthesis of caffeic acid, the backbone of this compound, is a well-characterized process that occurs through the phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds.
The key enzymatic steps leading to caffeic acid are:
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates cinnamic acid at the para position to yield p-coumaric acid.
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form the corresponding thioester, p-coumaroyl-CoA.
-
p-Coumaroyl-CoA to Caffeoyl-CoA: The final step in the formation of the activated caffeic acid precursor is the 3-hydroxylation of p-coumaroyl-CoA by p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , another cytochrome P450 enzyme, to produce caffeoyl-CoA. Caffeic acid can then be formed from caffeoyl-CoA through the action of hydrolases.
The Prenyl Donor: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
The prenyl group of this compound is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol and mitochondria of higher eukaryotes, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.
The Final Step: Hypothetical Enzymatic Prenylation of Caffeic Acid
The direct enzymatic prenylation of caffeic acid to form this compound has not been definitively characterized. However, based on the known activities of a class of enzymes known as promiscuous prenyltransferases (PTs) , a plausible biosynthetic route can be proposed. These enzymes are known to accept a wide range of aromatic substrates, including flavonoids and other phenolics, and catalyze the transfer of a prenyl group from DMAPP.
It is hypothesized that a promiscuous O-prenyltransferase catalyzes the esterification of caffeic acid with a prenyl alcohol, or more likely, the direct O-prenylation of the carboxylic acid group of caffeic acid using DMAPP. Alternatively, the activated form, caffeoyl-CoA, could be the substrate for such a prenyltransferase.
Quantitative Data
Direct kinetic data for a specific caffeic acid prenyltransferase is not available. However, data from related enzymatic reactions can provide a basis for experimental design. The tables below summarize relevant quantitative information for the enzymatic synthesis of other caffeic acid esters and the activity of promiscuous prenyltransferases with various phenolic substrates.
Table 1: Quantitative Data for the Enzymatic Synthesis of Caffeic Acid Phenethyl Ester (CAPE)
| Enzyme Source | Substrates | Molar Ratio (Alcohol:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Reference |
| Candida antarctica lipase B | Caffeic acid, Phenethyl alcohol | 30:1 | Ionic Liquid | 70 | 48 | 96.6 | [1] |
| Aspergillus niger lipase | Caffeic acid, Phenethyl alcohol | 92:1 | Isooctane | 60 | 72 | ~90 | [2] |
Table 2: Kinetic Parameters of a Promiscuous Fungal Prenyltransferase (AtaPT) with Various Aromatic Acceptors
| Aromatic Acceptor | Prenyl Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L-Tryptophan | DMAPP | 150 ± 20 | 0.12 ± 0.01 | 800 | [3] |
| Resveratrol | DMAPP | 80 ± 10 | 0.08 ± 0.01 | 1000 | [3] |
| Naringenin | DMAPP | 250 ± 30 | 0.05 ± 0.01 | 200 | [3] |
Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and analysis of related caffeic acid esters and prenylated compounds. They provide a starting point for the development of specific protocols for this compound.
Protocol for In Vitro Enzymatic Synthesis of this compound (Hypothetical)
This protocol is based on the enzymatic synthesis of other caffeic acid esters and the use of promiscuous prenyltransferases.
Materials:
-
Caffeic acid
-
Dimethylallyl pyrophosphate (DMAPP)
-
Recombinant promiscuous prenyltransferase (e.g., from Aspergillus terreus or Streptomyces sp.)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (10 mM)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM caffeic acid, and 2 mM DMAPP.
-
Initiate the reaction by adding the purified recombinant prenyltransferase to a final concentration of 10 µg/mL.
-
Incubate the reaction mixture at 30°C for 4-24 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
Collect the upper ethyl acetate layer and repeat the extraction of the aqueous phase twice more.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried residue in methanol for analysis.
Protocol for HPLC Analysis of this compound
This protocol is based on methods for analyzing other hydroxycinnamic acid derivatives.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 325 nm Injection Volume: 20 µL
Procedure:
-
Prepare a standard curve of synthetically derived or purified this compound.
-
Filter the redissolved sample from the enzymatic synthesis through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Identify the this compound peak by comparing its retention time with the standard.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to the standard curve.
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is likely regulated at multiple levels, primarily through the control of the upstream phenylpropanoid and isoprenoid pathways.
-
Transcriptional Regulation: The expression of genes encoding key enzymes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, is tightly regulated by various transcription factors (e.g., MYB, bHLH, and WRKY families) in response to developmental cues and environmental stimuli like UV light, pathogen attack, and nutrient availability.
-
Feedback Inhibition: The activity of some enzymes in these pathways can be allosterically regulated by downstream products. For example, high levels of certain phenolic compounds can feedback-inhibit the activity of PAL.
-
Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," in the phenylpropanoid pathway, which can facilitate the efficient transfer of intermediates between enzymes and prevent their diffusion into the cytoplasm.
Conclusion and Future Perspectives
The biosynthesis of this compound is rooted in the well-understood phenylpropanoid and isoprenoid pathways, which provide its molecular precursors. While the specific enzyme responsible for the final prenylation step remains to be definitively identified, the known promiscuity of certain prenyltransferases strongly suggests their involvement. This guide provides a comprehensive framework for researchers to build upon, offering both the established foundational knowledge and a directed hypothesis for the final biosynthetic step.
Future research should focus on:
-
Discovery and Characterization of Caffeic Acid Prenyltransferases: Screening of microbial and plant genomes for novel prenyltransferases with activity towards caffeic acid or its CoA-ester.
-
Metabolic Engineering for this compound Production: Co-expression of the phenylpropanoid pathway genes and a promiscuous prenyltransferase in a microbial host like E. coli or Saccharomyces cerevisiae to achieve de novo synthesis of this compound.
-
In-depth Elucidation of Regulatory Mechanisms: Investigating the specific signaling pathways and transcription factors that may regulate the expression of the putative caffeic acid prenyltransferase.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and other prenylated phenolics for applications in medicine and biotechnology.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Prenyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for extracting and purifying prenyl caffeate, a bioactive compound found in various natural sources, most notably propolis. The following sections detail experimental protocols and comparative data to guide researchers in the efficient isolation of this promising therapeutic agent.
Introduction to this compound
This compound, an ester of caffeic acid and prenyl alcohol, is a phenolic compound that has garnered scientific interest for its potential pharmacological activities. It is structurally related to the well-studied caffeic acid phenethyl ester (CAPE), another significant component of propolis. Efficient extraction and purification methods are crucial for the isolation of this compound to enable further research into its biological properties and potential for drug development. Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is a primary source of this compound.
Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and preserving the integrity of this compound from its natural matrix. Both conventional and modern techniques can be employed, with the choice often depending on the desired scale, efficiency, and environmental considerations.
Conventional Extraction: Maceration
Maceration is a simple and widely used technique for the extraction of phenolic compounds from propolis. It involves soaking the raw material in a solvent for an extended period, allowing for the diffusion of the target compounds into the solvent.
Experimental Protocol: Maceration of Propolis
-
Preparation of Raw Material: Grind raw propolis into a fine powder to increase the surface area for extraction.
-
Solvent Selection: Use 70-80% aqueous ethanol as the extraction solvent. This concentration is effective for dissolving lipophilic compounds like this compound[1].
-
Extraction Process:
-
Mix the powdered propolis with the ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).
-
Place the mixture in a sealed container to prevent solvent evaporation.
-
Macerate for 10-30 days at room temperature with occasional agitation[2]. A 10-day period is often sufficient for optimal extraction of polyphenols[2].
-
-
Filtration: After the maceration period, filter the mixture to separate the liquid extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound-containing extract.
Modern Extraction Techniques
Modern extraction methods offer several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and improved efficiency.
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer of the target compounds. This method significantly reduces extraction time and can increase yield.
Experimental Protocol: Ultrasound-Assisted Extraction of Propolis
-
Preparation of Raw Material: Prepare powdered propolis as described for maceration.
-
Solvent Selection: Use 80% ethanol as the extraction solvent.
-
Extraction Parameters:
-
Mix the powdered propolis with the ethanol solution at a solid-to-solvent ratio of 1:10 to 1:30 (w/v)[3].
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a frequency of 60 kHz for a duration of 10-60 minutes[3][4].
-
Maintain the temperature between 45°C and 60°C to enhance extraction efficiency without degrading thermolabile compounds[5][6].
-
-
Post-Extraction Processing: Filter and concentrate the extract as described in the maceration protocol.
SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. The selectivity of SFE can be tuned by modifying pressure and temperature. The addition of a co-solvent like ethanol is often necessary to enhance the extraction of more polar compounds such as phenolic acids.
Experimental Protocol: Supercritical Fluid Extraction of Propolis
-
Preparation of Raw Material: Use ground propolis.
-
SFE System and Parameters:
-
Load the ground propolis into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction pressure to 350 bar and the temperature to 50°C[7][8].
-
Use supercritical CO₂ as the primary solvent with the addition of 1-15% ethanol as a co-solvent to increase the polarity and improve the extraction yield of phenolic compounds[9][10].
-
Set the CO₂ flow rate to 6 g/min [8].
-
-
Collection: The extract is collected in a separator at a lower pressure and temperature, where the CO₂ returns to its gaseous state, leaving behind the extracted compounds.
-
Fractionation: SFE can also be used to fractionate the crude extract to enrich specific compounds like prenylated cinnamic acids[9].
Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Key Advantages | Key Disadvantages |
| Maceration | 70-80% Ethanol | Room Temp. | 10-30 days | Simple, low-cost equipment. | Time-consuming, large solvent volume. |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45-60°C | 10-60 min | Fast, efficient, reduced solvent use.[3][5] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ + Ethanol (co-solvent) | 50°C | ~60 min | High selectivity, solvent-free final product.[7][8] | High initial investment, complex operation. |
Purification Techniques
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound. Chromatographic techniques are the most effective methods for this purpose.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is a commonly used stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Allow the silica gel to settle and equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
The separation is based on the principle that less polar compounds will elute first, followed by more polar compounds.
-
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative-scale purification. Reversed-phase HPLC is particularly suitable for separating phenolic compounds like this compound.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Column: Use a C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent such as methanol or acetonitrile.
-
Sample Preparation: Dissolve the partially purified extract from column chromatography in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Separation: Inject the sample onto the HPLC system. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer.
-
Detection and Fraction Collection: Use a UV detector to monitor the elution of compounds (caffeic acid derivatives typically absorb around 320-330 nm). Collect the peaks corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fractions, for instance, by lyophilization, to obtain the purified this compound.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction of this compound from raw propolis.
Caption: General workflow for the purification of this compound from a crude extract.
References
- 1. Isolation of phenolic compounds from eco‐friendly white bee propolis: Antioxidant, wound‐healing, and anti‐Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound-assisted extraction of bioactive compounds from coffee pulp using propylene glycol as a solvent and their antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition and Biological Activity of Extracts Obtained by Supercritical Extraction and Ethanolic Extraction of Brown, Green and Red Propolis Derived from Different Geographic Regions in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Prenyl Caffeate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of prenyl caffeate. This compound, a significant bioactive compound found in various natural sources, including propolis, is of increasing interest to researchers in pharmacology and natural product chemistry. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and professionals in drug development for the qualitative and quantitative analysis of this compound in various sample matrices.
Introduction
This compound, also known as 3-prenyl-4-hydroxycinnamic acid, is a naturally occurring phenolic compound. It is a derivative of caffeic acid and is recognized for its potential biological activities. Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a detailed protocol for the HPLC analysis of this compound, adaptable for various research applications.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or PVDF filters for sample preparation.
Chromatographic Conditions
A gradient elution method is employed to ensure the effective separation of this compound from other components in the sample matrix.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general protocol for a solid natural product extract is provided below.
-
Extraction: Accurately weigh approximately 1 g of the homogenized sample material. Extract the sample with 20 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet any solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.
Quantitative Analysis
The quantification of this compound is achieved by creating a calibration curve from the analysis of the working standard solutions.
| Parameter | Expected Value |
| Retention Time | Approximately 20.57 min |
| **Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: The retention time, LOD, and LOQ are estimates and should be determined experimentally on the specific HPLC system being used.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While HPLC analysis itself does not directly involve signaling pathways, this compound is studied for its effects on biological pathways. The following is an illustrative example of a hypothetical pathway that could be investigated.
Caption: Hypothetical signaling pathway influenced by this compound.
Conclusion
The HPLC method described in this application note is a reliable and reproducible technique for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent separation and quantification. This method can be readily implemented in research and quality control laboratories for the analysis of this compound in various samples.
References
Application Notes and Protocols for In Vitro Assays of Prenyl Caffeate Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of prenyl caffeate. Detailed protocols and data presentation guidelines are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a derivative of caffeic acid, a well-known phenolic compound with a range of biological activities. The addition of a prenyl group can modify the lipophilicity and biological properties of the parent molecule, potentially enhancing its antioxidant, anti-inflammatory, and anticancer effects. In vitro assays are essential first steps in characterizing the bioactivity of this compound and elucidating its mechanisms of action. A review has indicated that this compound possesses antioxidant, antifungal, and antibacterial properties[1].
Antioxidant Activity Assays
The antioxidant potential of this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Table 1: Representative Antioxidant Activity of Caffeate Derivatives (DPPH Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Caffeic Acid | ~15-30 | Trolox | ~5-10 |
| Caffeic Acid Phenethyl Ester (CAPE) | ~10-20 | Ascorbic Acid | ~20-40 |
| This compound | To be determined |
Note: The IC50 values for caffeic acid and CAPE are provided as representative examples. The specific IC50 for this compound should be experimentally determined.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Use Trolox or ascorbic acid as a positive control and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the this compound dilutions or control to each well.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol/DMSO without the sample serves as the blank.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the this compound dilutions or control to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
-
Anti-inflammatory Activity Assays
The anti-inflammatory properties of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Table 2: Representative Anti-inflammatory Activity of Caffeate Derivatives (NO Inhibition)
| Compound | IC50 (µM) | Cell Line |
| Caffeic Acid | >50 | RAW 264.7 |
| Caffeic Acid Phenethyl Ester (CAPE) | ~5-15 | RAW 264.7 |
| This compound | To be determined | RAW 264.7 |
Note: The IC50 values are representative and should be determined experimentally for this compound.
Experimental Protocol: NO Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation serves as the negative control.
-
After incubation, collect the cell culture supernatant.
-
-
Nitrite Determination (Griess Assay):
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value.
-
Cytotoxic Activity Assay
The potential of this compound to inhibit the proliferation of cancer cells can be determined using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Table 3: Representative Cytotoxic Activity of Caffeate Derivatives
| Compound | Cell Line | IC50 (µM) |
| Caffeic Acid | Various | >100 |
| Caffeic Acid Phenethyl Ester (CAPE) | Various | ~10-50 |
| This compound | To be determined | To be determined |
Note: IC50 values are highly cell-line dependent and should be determined for this compound against specific cancer cell lines of interest.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro activity of this compound.
NF-κB Signaling Pathway Inhibition
Many caffeic acid derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by a caffeate derivative.
References
Animal Models for Studying the Effects of Prenyl Caffeate Derivatives
Application Notes and Protocols
Introduction
Prenyl caffeates, and more broadly, caffeic acid esters like Caffeic Acid Phenethyl Ester (CAPE), are natural compounds found in sources such as honeybee propolis.[1][2][3] These compounds have garnered significant interest within the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2][4][5][6][7] Animal models are indispensable tools for elucidating the in vivo efficacy and mechanisms of action of these compounds, providing crucial data for preclinical and clinical development.
This document provides detailed application notes and protocols for utilizing various animal models to study the effects of prenyl caffeate derivatives, with a primary focus on CAPE, a well-researched analogue. The information is intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics of Caffeic Acid Esters in Rodent Models
Understanding the pharmacokinetic profile of caffeic acid esters is fundamental to designing effective in vivo studies. Studies in rats have been crucial in determining the absorption, distribution, metabolism, and excretion of these compounds.
Key Findings from Pharmacokinetic Studies in Rats:
-
Bornyl Caffeate: Following administration in rats, bornyl caffeate is metabolized through phase I (reduction, oxidation, hydrolysis) and phase II (glucuronidation, sulfation, O-methylation, glycine) reactions.[8][9] It exhibits a three-compartment open model pharmacokinetic profile.[8][9]
-
Caffeic Acid Phenethyl Ester (CAPE): CAPE is rapidly distributed into tissues and also quickly eliminated, with an elimination half-life of 21.2 to 26.7 minutes in rats, independent of the dose.[10] Its clearance decreases with an increasing dose.[10] In vivo, CAPE is hydrolyzed to caffeic acid as its major metabolite.[11]
-
Caffeic Acid (CA): When administered orally to rats, the serum concentration of intact caffeic acid peaks at 10 minutes.[12]
Table 1: Pharmacokinetic Parameters of Caffeic Acid Esters in Rats
| Compound | Dose | Cmax | Tmax | Elimination Half-life (t1/2) | Key Metabolic Pathways | Reference |
| Bornyl Caffeate | Not Specified | 409.33 ng/mL | 0.53 h | Increased compared to caffeic acid | Glucuronidation, sulfation, O-methylation, reduction | [8][9] |
| CAPE | 5-20 mg/kg (i.v.) | Dose-dependent | Not Specified | 21.2 - 26.7 min | Hydrolysis to caffeic acid | [10][11] |
| Caffeic Acid | 100 µmol/kg (oral) | 11.24 µmol/L (portal vein) | 10 min | Not Specified | [12] |
Anti-Cancer Effects: Animal Models
Animal models of cancer are widely used to evaluate the anti-neoplastic potential of caffeic acid derivatives. These models allow for the assessment of tumor growth, metastasis, and the underlying molecular mechanisms.
Colon Cancer Xenograft Model
This model is used to assess the ability of a compound to inhibit the growth of human colorectal cancer cells in an immunodeficient mouse model.
Table 2: Effects of CAPE and CAPPE in a Mouse Xenograft Model of Colorectal Cancer
| Compound | Dose | Treatment Duration | Tumor Growth Inhibition | Key Molecular Targets | Reference |
| CAPE | 50 nmol/kg BW | Not Specified | Significant | Modulation of PI3-K/Akt, AMPK, and mTOR signaling | [13] |
| CAPPE | 50 nmol/kg BW | Not Specified | Significant | Modulation of PI3-K/Akt, AMPK, and mTOR signaling | [13] |
Experimental Protocol: Colon Cancer Xenograft
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT-116) in appropriate media.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Treatment: Once tumors are established, administer CAPE or its derivatives (e.g., intraperitoneally or orally) at the desired dose and schedule.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze tumors for weight and molecular markers (e.g., via Western blotting or immunohistochemistry for proteins involved in the PI3-K/Akt and AMPK pathways).[13]
Diagram: Colon Cancer Xenograft Workflow
Caption: Workflow for a colon cancer xenograft study.
Lung Metastasis Model
This model is used to evaluate the effect of compounds on the metastatic spread of cancer cells to the lungs.
Table 3: Effects of CAPE and Analogues on Lung Metastasis of Murine Colon Carcinoma Cells
| Compound | Dose | Treatment Duration | Reduction in Tumor Nodules | Reference |
| CAPE | 5 mg/mice/day (oral) | 7 days (post-inoculation) | 50% | [14] |
| 4-phenylbutyl caffeate | 2 mg/mice/day (oral) | Not Specified | 55% | [14] |
| 2-cyclohexylethyl caffeate | 2 mg/mice/day (oral) | Not Specified | 55% | [14] |
| 8-phenyl-7-octenyl caffeate | 2 mg/mice/day (oral) | Not Specified | 43% | [14] |
| n-octyl caffeate | 2 mg/mice/day (oral) | Not Specified | 35% | [14] |
Experimental Protocol: Lung Metastasis
-
Cell Line: Use a metastatic cancer cell line (e.g., murine colon 26-L5 carcinoma).
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Tumor Cell Inoculation: Inject the cancer cells intravenously (e.g., via the tail vein) to induce lung metastases.
-
Treatment: Administer the test compounds orally at the specified doses. Treatment can be initiated before or after tumor cell inoculation.[14]
-
Endpoint: After a set period, euthanize the mice and harvest the lungs.
-
Analysis: Count the number of tumor nodules on the lung surface. The tumor weight can also be measured.[14]
Neuroprotective Effects: Animal Models
Animal models of neurodegenerative diseases and neuronal injury are critical for assessing the neuroprotective potential of caffeic acid derivatives.
Alzheimer's Disease Model
This model uses an intracerebroventricular (i.c.v.) injection of amyloid-β oligomers (AβO) to mimic some of the pathological features of Alzheimer's disease in mice.
Table 4: Neuroprotective Effects of CAPE in a Mouse Model of Alzheimer's Disease
| Compound | Dose | Treatment Duration | Key Effects | Signaling Pathway | Reference |
| CAPE | 10 mg/kg (i.p.) | 10 days | Improved memory, reduced oxidative stress, inflammation, and apoptosis | Modulation of GSK-3β, increased Nrf2 and HO-1 expression | [15] |
Experimental Protocol: Alzheimer's Disease Model
-
Animal Model: Use mice (e.g., C57BL/6).
-
Induction of Neurotoxicity: Administer an intracerebroventricular (i.c.v.) injection of Aβ₁₋₄₂ oligomers.[15]
-
Treatment: Administer CAPE intraperitoneally (i.p.) at the specified dose for the duration of the study.[15]
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze or Y-maze.
-
Biochemical and Histological Analysis: After behavioral testing, collect brain tissue (specifically the hippocampus) to measure markers of oxidative stress (e.g., ROS levels), neuroinflammation, apoptosis, and the expression of proteins in the Nrf2/HO-1 pathway.[15]
Diagram: CAPE's Neuroprotective Signaling in Alzheimer's Disease
Caption: CAPE's modulation of the GSK-3β/Nrf2/HO-1 pathway.
Spinal Cord Injury Model
A contusion model of spinal cord injury (SCI) in mice is used to evaluate the therapeutic effects of compounds on inflammation and oxidative stress following trauma.
Experimental Protocol: Spinal Cord Injury
-
Animal Model: Use mice.
-
Surgical Procedure: Perform a laminectomy to expose the spinal cord at a specific thoracic level. Induce a contusion injury using a standardized impactor device.
-
Treatment: Administer CAPE intraperitoneally for a set number of consecutive days post-injury.[16] A positive control like methylprednisolone can be used.[16]
-
Functional Assessment: Evaluate motor function recovery using scoring systems like the Basso Mouse Scale (BMS) and footprint analysis.[16]
-
Histological and Molecular Analysis: Collect spinal cord tissue to assess tissue damage (H&E, Nissl, Luxol Fast Blue staining), inflammation, oxidative stress markers, and mitochondrial function-related proteins (e.g., SIRT1/PGC1α/DRP1 signaling).[16]
Anti-Inflammatory Effects: Animal Models
The anti-inflammatory properties of caffeic acid derivatives can be investigated in various animal models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to screen for anti-inflammatory activity.
Table 5: Anti-inflammatory Effects of Caffeic Acid Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (p.o.) | Inhibition of Edema | Reference |
| Caffeic acid methyl ester (CM) | 10 mg/kg | Potent effect | [17] |
| Butyl caffeate | Not Specified | Significant | [18] |
| Octyl caffeate | Not Specified | Significant | [18] |
| CAPE | Not Specified | Significant | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use rats.
-
Treatment: Administer the test compounds orally at the desired doses.
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar surface of the rat's hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.
-
Biochemical Analysis: Paw tissue can be collected to measure levels of pro-inflammatory mediators like IL-1β.[18]
Diagram: General Anti-inflammatory Action of Caffeic Acid Derivatives
Caption: Inhibition of the NF-κB pathway by caffeic acid derivatives.
Conclusion
The animal models described provide robust platforms for investigating the in vivo effects of this compound and its derivatives. The choice of model depends on the specific therapeutic area of interest, be it oncology, neurodegeneration, or inflammation. Careful consideration of the pharmacokinetic properties of the test compounds is essential for designing meaningful experiments with appropriate dosing regimens. The protocols and data presented here serve as a guide for researchers to effectively utilize these models in the evaluation and development of novel therapeutics based on caffeic acid chemistry.
References
- 1. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo neuroprotective effect of caffeic acid phenethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Value of Caffeic Acid Phenethyl Ester Pretreatment in Experimental Sepsis Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeic Acid Phenethyl Ester reduces Pro Inflammatory Cytokines in Moderate Swimming Test in Growing Rats Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile and metabolite identification of bornyl caffeate and caffeic acid in rats by high performance liquid chromatography coupled wi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07972B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caffeic Acid Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of caffeic acid phenethyl ester analogues on experimental lung metastasis of murine colon 26-L5 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caffeic acid phenethyl ester inhibits neuro-inflammation and oxidative stress following spinal cord injury by mitigating mitochondrial dysfunction via the SIRT1/PGC1α/DRP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Prenyl Caffeate as a Potential Therapeutic Agent
Introduction
Prenyl caffeate is a natural phenolic compound belonging to the hydroxycinnamic acid family.[1] It is an ester of caffeic acid and prenyl alcohol. Found in plants and bee propolis, this compound and its related compounds, such as caffeic acid phenethyl ester (CAPE), have garnered significant interest from the scientific community for their diverse biological activities and therapeutic potential.[1][2][3] These compounds are recognized for their potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[4][5][6] The addition of a prenyl group to the caffeic acid structure can enhance its lipophilicity, potentially improving its interaction with biological membranes and overall bioactivity.[7] These application notes provide an overview of the therapeutic applications of this compound and detailed protocols for its synthesis and bioactivity assessment.
Therapeutic Potential and Mechanisms of Action
Antioxidant Activity
This compound is a potent antioxidant.[8] The dihydroxyphenyl (catechol) group in its structure is crucial for its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[3][9] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5] Theoretical studies have shown that this compound is among the most active antioxidants in the caffeic acid derivative family, primarily acting through the Hydrogen Atom Transfer (HAT) mechanism.[8]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. Prenylated phenolic compounds are known to possess significant anti-inflammatory properties.[4] The mechanism often involves the inhibition of key inflammatory pathways. A well-studied analogue, Caffeic Acid Phenethyl Ester (CAPE), is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] By preventing the activation of NF-κB, these compounds can suppress the transcription of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][12]
References
- 1. This compound | C14H16O4 | CID 5281790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of several caffeic acid derivatives: A theoretical study [comptes-rendus.academie-sciences.fr]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application of Prenyl Caffeate in Drug Discovery: A Detailed Guide for Researchers
Introduction
Prenyl caffeate, a naturally occurring derivative of caffeic acid, has emerged as a promising scaffold in drug discovery. Belonging to the class of hydroxycinnamic acids, it exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The addition of a prenyl group to the caffeic acid backbone enhances its lipophilicity, which can lead to improved bioavailability and cellular uptake, making it an attractive candidate for therapeutic development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.
Key Therapeutic Areas and Biological Activities
This compound and its derivatives have demonstrated significant potential in several key therapeutic areas:
-
Oncology: Caffeic acid derivatives have been shown to inhibit the proliferation of various cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor growth and metastasis.
-
Inflammation: As potent anti-inflammatory agents, these compounds can suppress the production of pro-inflammatory mediators. This makes them potential candidates for the treatment of chronic inflammatory diseases.
-
Neurodegeneration: The neuroprotective effects of caffeic acid derivatives are attributed to their ability to counteract oxidative stress, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[1] This suggests their potential application in managing neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3]
-
Oxidative Stress: The catechol structure within this compound is a strong antioxidant. These compounds can effectively scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related caffeic acid derivatives to facilitate comparison of their biological activities.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound/Derivative | HCT116 (Colon) | HTB-26 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | Citation |
| Caffeic Acid Amide Analog 1 | 22.4 | - | - | - | [5] |
| Caffeic Acid Amide Analog 2 | 0.34 | - | - | - | [5] |
| Caffeic Acid | 163 (MCF-7) | - | - | - | [6] |
| Ethyl Caffeate | - | - | - | - | |
| Octyl Caffeate | - | - | - | - | |
| Caffeic Acid Phenethyl Ester (CAPE) | - | - | 25 (TPC-1 Thyroid) | - | [6] |
Table 2: Antioxidant Activity
| Compound/Assay | DPPH Radical Scavenging (IC50 µM) | ABTS Radical Scavenging (IC50 µM) | Citation |
| Indole-based Caffeic Acid Amides | 50.98 - 136.8 | 14.48 - 19.49 | [5] |
| Caffeic Acid | - | 1.59 µg/mL | [7] |
| 8-prenyldaidzein | 174.2 | - | [8] |
| Phaseollin | 241.9 | - | [8] |
Table 3: Anti-Inflammatory Activity
| Compound | Assay | IC50 (µM) | Citation |
| Ethyl Caffeate | NO Production in RAW264.7 cells | 42.9 | [9] |
| Quercetin | NO Production in RAW264.7 cells | 27.6 | [9] |
| Caffeic Acid Amide (3j) | NO Production in RAW264.7 cells | 5.2 | [10] |
| Caffeic Acid Amide (3k) | NO Production in RAW264.7 cells | 3.7 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general method for the esterification of caffeic acid with prenyl alcohol.
Materials:
-
Caffeic acid
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve caffeic acid (1 equivalent) and prenyl alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the caffeic acid and prenyl alcohol mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[11][12]
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.[8][13]
Materials:
-
This compound solutions of varying concentrations (in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox as a positive control
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Prepare a fresh solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate, add 100 µL of different concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol 4: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
To each 50 µL of supernatant, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
Visualizing Mechanisms and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Antioxidant mechanism via Nrf2 pathway activation.
Conclusion
This compound represents a valuable natural product scaffold for the development of novel therapeutics. Its diverse biological activities, coupled with the potential for enhanced bioavailability due to the prenyl moiety, make it a compelling subject for further investigation. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers embarking on the exploration of this compound in various drug discovery programs. Further studies are warranted to fully elucidate its pharmacological profile and to establish a robust structure-activity relationship for the design of more potent and selective analogs.
References
- 1. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 2. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Free Radial Scavenging Activities of the Constituents Isolated from Machilus zuihoensis [mdpi.com]
- 10. Synthesis, Preliminary Bioevaluation and Computational Analysis of Caffeic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Enzymatic Synthesis of Prenyl Caffeate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prenyl caffeate, an ester of caffeic acid and prenyl alcohol (3-methyl-2-buten-1-ol), is a member of the prenylated aromatic compounds (PACs). These compounds are of significant interest in medicine, cosmetics, and the food industry due to their potential antioxidant, anticancer, and anti-inflammatory properties. The prenyl group enhances the lipophilicity of caffeic acid, which can improve its bioavailability and interaction with biological membranes. Traditional chemical synthesis of these esters can be complex and may involve hazardous reagents. Enzymatic synthesis presents a green and efficient alternative, offering high specificity, mild reaction conditions, and reduced environmental impact. This document provides detailed protocols and data for the synthesis of this compound using lipases, a class of enzymes widely employed for esterification reactions.
Enzymatic Synthesis Approaches
The primary enzymatic route for synthesizing this compound is through esterification or transesterification catalyzed by lipases.
-
Lipase-Catalyzed Esterification: This is the direct reaction between caffeic acid and prenyl alcohol to form this compound and water. Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are highly effective for this transformation in non-aqueous solvents. The use of organic solvents or deep eutectic solvents (DES) is necessary to solubilize the substrates and shift the reaction equilibrium towards ester formation.
-
Prenyltransferases (PTs): While lipases catalyze the ester bond formation, prenyltransferases are key enzymes in the natural biosynthesis of PACs. They catalyze the attachment of a prenyl group to an aromatic acceptor. While highly specific, their application in vitro for preparative synthesis can be more complex, often requiring prenyl pyrophosphate donors and specific microbial expression systems.
This document will focus on the more direct and widely accessible lipase-catalyzed esterification method.
Data Presentation: Lipase-Catalyzed Synthesis of Caffeic Acid Esters
The following table summarizes reaction conditions from studies on the enzymatic synthesis of various caffeic acid esters. This data provides a valuable reference for optimizing the synthesis of this compound.
| Enzyme | Substrate 1 | Substrate 2 | Molar Ratio (Acid:Alcohol) | Solvent | Temp. (°C) | Time (h) | Yield / Conversion | Reference |
| Novozym 435 | Caffeic Acid | Phenethyl Alcohol | 1:92 | Isooctane | 70 | 48 | ~100% Conversion | |
| Novozym 435 | Caffeic Acid | Phenethyl Alcohol | 1:15 (Acid:Enzyme) | Isooctane | 70 | 48 | >90% Conversion | |
| Aspergillus niger Lipase (AnL-IM) | Caffeic Acid | Phenethyl Alcohol | 1:5 | Choline Chloride-based DES | 80 | 24 | 17.5% Yield | |
| Aspergillus niger Lipase (AnL-IM) | Caffeic Acid | Phenethyl Alcohol | 1:5 | Choline Chloride-based DES + 2.5% Water | 80 | 24 | 21.34% Yield | |
| Candida antarctica Lipase B | Methyl Caffeate | 2-Cyclohexylethanol | - | Ionic Liquid | - | - | 97.6% Conversion | |
| Novozym 435 | Ethyl Caffeate | Glycerol | - | Glycerol (as solvent) | 80 | - | - |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound in Organic Solvent
This protocol is adapted from established methods for synthesizing caffeic acid phenethyl ester (CAPE).
1. Materials:
-
Caffeic Acid (3,4-dihydroxycinnamic acid)
-
Prenyl Alcohol (3-methyl-2-buten-1-ol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
tert-Butyl alcohol or Isooctane (HPLC grade)
-
Molecular sieves (3 Å or 4 Å), activated
-
Reaction vials (e.g., 20 mL screw-capped glass vials)
-
Orbital shaker incubator
2. Procedure:
-
Activate molecular sieves by heating at 120°C for at least 4 hours.
-
In a screw-capped vial, add caffeic acid (e.g., 0.1 mmol, 18.02 mg).
-
Add the organic solvent (e.g., 5 mL of tert-butyl alcohol).
-
Add prenyl alcohol. Based on optimization studies for similar esters, a significant molar excess is often beneficial. Start with a Caffeic Acid:Prenyl Alcohol molar ratio of 1:10 (e.g., 1.0 mmol, 86.13 mg).
-
Add activated molecular sieves (approx. 150 mg/mL) to adsorb the water produced during esterification, which helps drive the reaction forward.
-
Add the immobilized lipase, Novozym 435. An enzyme loading of 10-15% by weight of the substrates is a common starting point.
-
Seal the vial tightly and place it in an orbital shaker incubator.
-
Incubate the reaction at 60-70°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification and Characterization of this compound
1. Materials:
-
Reaction mixture from Protocol 1
-
Filtration setup (e.g., syringe filter or Buchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
2. Purification Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the non-polar this compound from the more polar unreacted caffeic acid.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
3. Characterization Procedure:
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. This compound (C₁₄H₁₆O₄) has a molecular weight of 248.27 g/mol .
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. The spectra should show characteristic peaks for both the caffeoyl and prenyl moieties. This provides unambiguous structural confirmation.
Visualizations
Enzymatic Esterification of Caffeic Acid
Caption: Lipase-catalyzed esterification of caffeic acid with prenyl alcohol.
Experimental Workflow for this compound Synthesis
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Prenyl Caffeate Synthesis
Welcome to the technical support center for the synthesis of prenyl caffeate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of caffeic acid with prenyl alcohol (3-methyl-2-buten-1-ol). The main approaches are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis:
-
Fischer-Speier Esterification: This classic method involves reacting caffeic acid and prenyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion.[1]
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification under milder conditions.[1][2]
-
Acyl Chloride Intermediate: Caffeic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with prenyl alcohol.[3] This method can lead to higher yields but requires careful handling of the corrosive reagents.
-
-
Enzymatic Synthesis:
-
Lipase-Catalyzed Esterification: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are effective biocatalysts for the esterification of caffeic acid.[4] This method offers high selectivity and milder reaction conditions, making it a "greener" alternative.
-
Q2: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen method. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction:
-
Chemical Synthesis: The esterification equilibrium may not be shifted sufficiently towards the product. Try increasing the reaction time, using a higher temperature (while monitoring for degradation), or more efficiently removing water using a Dean-Stark apparatus or molecular sieves.[1] An excess of one reactant, typically the less expensive and more easily removable prenyl alcohol, can also improve the yield.
-
Enzymatic Synthesis: The enzyme activity might be low. Ensure the correct pH and temperature for the specific lipase are used. Water produced during the reaction can inhibit the enzyme; therefore, adding molecular sieves is often necessary.[1]
-
-
Side Reactions:
-
The hydroxyl groups on the catechol ring of caffeic acid can undergo side reactions, especially under harsh acidic or basic conditions. Protecting these groups before esterification and deprotecting them afterward can improve the yield of the desired product, although this adds extra steps to the synthesis.
-
Prenyl alcohol, being an allylic alcohol, can be prone to rearrangement or other side reactions under strong acidic conditions. Using milder methods like DCC coupling or enzymatic synthesis can mitigate this.
-
-
Degradation of Reactants or Products:
-
Caffeic acid and this compound are sensitive to oxidation and high temperatures. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to avoid unnecessarily high temperatures.
-
-
Poor Solubility of Caffeic Acid:
Q3: What are the optimal reaction conditions for enzymatic synthesis of this compound?
A3: While optimal conditions should be determined empirically for each specific setup, the following table summarizes typical starting points for lipase-catalyzed synthesis, adapted from studies on similar caffeic acid esters.[4]
| Parameter | Recommended Range | Notes |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Immobilized enzymes are generally more stable and easier to recover and reuse. |
| Solvent | Nonpolar solvents (e.g., isooctane, tert-butyl alcohol) or Deep Eutectic Solvents (DES) | Nonpolar solvents often give higher conversion rates. DES is a greener alternative.[4] |
| Temperature | 60-70 °C | Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation. |
| Substrate Molar Ratio (Caffeic Acid:Prenyl Alcohol) | 1:5 to 1:10 (and higher for solvent-free systems) | An excess of the alcohol can shift the equilibrium towards the product. |
| Enzyme Amount | 5-15% (w/w of substrates) | The optimal amount depends on the enzyme's activity. |
| Reaction Time | 24-72 hours | The reaction should be monitored by TLC or HPLC to determine the optimal time. |
| Water Removal | Addition of 3Å or 4Å molecular sieves | This is crucial to prevent enzyme inhibition and reverse the reaction.[1] |
Q4: How can I effectively purify the synthesized this compound?
A4: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any byproducts. Column chromatography is a common and effective method.
-
Work-up:
-
After the reaction, if an enzyme was used, filter it off.
-
If an acid or base catalyst was used, neutralize the reaction mixture and wash it with water or brine to remove the salt.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the product. A common starting point is a 9:1 to 4:1 hexane:ethyl acetate mixture. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive catalyst/enzyme- Incorrect reaction temperature- Presence of water (for enzymatic reactions)- Insufficient reaction time | - Use fresh catalyst/enzyme.- Optimize the reaction temperature.- Add molecular sieves to the reaction mixture.[1]- Increase the reaction time and monitor by TLC/HPLC. |
| Multiple spots on TLC, indicating side products | - Reaction temperature is too high- Harsh acidic or basic conditions- Oxidation of phenolic hydroxyl groups | - Lower the reaction temperature.- Use milder reaction conditions (e.g., DCC coupling or enzymatic synthesis).- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in purifying the product | - Co-elution of product with starting materials or byproducts | - Optimize the mobile phase for column chromatography by trying different solvent ratios or different solvent systems.- Consider a two-step purification with different columns or techniques. |
| Product decomposes during work-up or purification | - Exposure to high temperatures or strong light- Presence of residual acid or base | - Avoid excessive heating during solvent evaporation.- Protect the product from light.- Ensure complete neutralization of the catalyst before purification. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the enzymatic synthesis of caffeic acid esters.[4]
-
Materials:
-
Caffeic acid (1 equivalent)
-
Prenyl alcohol (5-10 equivalents)
-
Immobilized lipase (e.g., Novozym 435, 10% w/w of total substrates)
-
Anhydrous nonpolar solvent (e.g., isooctane or tert-butyl alcohol)
-
4Å Molecular sieves (activated)
-
-
Procedure:
-
To a round-bottom flask, add caffeic acid, prenyl alcohol, and the solvent.
-
Add the activated molecular sieves.
-
Place the flask in a preheated oil bath at 65 °C and stir the mixture.
-
Add the immobilized lipase to start the reaction.
-
Monitor the reaction progress using TLC (e.g., mobile phase: hexane/ethyl acetate 7:3).
-
Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Chemical Synthesis using DCC Coupling
This protocol is a common method for esterification under mild conditions.[1][2]
-
Materials:
-
Caffeic acid (1 equivalent)
-
Prenyl alcohol (1.2 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM) or a mixture of THF/DCM[1]
-
-
Procedure:
-
Dissolve caffeic acid and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add prenyl alcohol to the solution.
-
Cool the flask in an ice bath (0 °C).
-
In a separate flask, dissolve DCC in anhydrous DCM and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
References
- 1. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP1211237A1 - A one pot process for the preparation of caffeic acid ester derivatives - Google Patents [patents.google.com]
- 4. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]
Technical Support Center: Stabilization of Prenyl Caffeate in Solution
Welcome to the technical support center for the handling and stabilization of prenyl caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color to brown/pink. What is happening and is the compound degrading?
A1: A color change in your this compound solution, typically to a brownish or pinkish hue, is a strong indicator of degradation. This compound contains a catechol (3,4-dihydroxy) group which is highly susceptible to oxidation. This oxidation process forms o-quinones, which are colored compounds and can further polymerize.[1] This process is accelerated by exposure to oxygen, light, and higher pH levels.
Q2: this compound has precipitated out of my aqueous solution. Why is this happening and how can I improve its solubility?
A2: this compound, like many caffeic acid esters, has poor water solubility.[2][3] Precipitation can occur if the concentration exceeds its solubility limit in your chosen solvent system, or if the temperature of the solution decreases. To improve solubility, consider the following:
-
Co-solvents: Using solvents like ethanol or glycerol in combination with water can improve solubility.[4]
-
Encapsulation: Advanced formulation techniques such as encapsulation into nanoparticles (e.g., using peptides or liposomes) can dramatically increase aqueous solubility and stability.[5][6]
Q3: What are the primary factors that cause this compound to degrade in solution?
A3: The main factors contributing to the degradation of this compound and related caffeic acid esters are:
-
Oxidation: The catechol moiety is prone to oxidation, which is a primary degradation pathway.[1][7]
-
pH: Stability is highly pH-dependent. Basic conditions can accelerate both oxidation and hydrolysis of the ester bond.[3][8]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[3][9]
-
Light: Exposure to light can induce photolytic degradation.[9]
-
Enzymatic Degradation: In biological matrices like plasma, esterase enzymes can rapidly hydrolyze the ester bond.[3]
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life is highly dependent on the solvent, concentration, pH, temperature, and exposure to light and oxygen. An unformulated aqueous solution at room temperature may show significant degradation within hours or days.[3][9] For long-term storage, it is crucial to use stabilizing agents, protect the solution from light, store at low temperatures (-20°C or below), and potentially purge the container with an inert gas like nitrogen or argon to minimize oxidation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of potency confirmed by HPLC. | Oxidative Degradation | Add antioxidants such as ascorbic acid (Vitamin C) or citric acid to the formulation.[4][7] Prepare solutions fresh and consider purging with an inert gas (nitrogen or argon) to remove oxygen. |
| Ester Hydrolysis | Adjust the pH of the solution to a mildly acidic range (e.g., pH 4-6). Avoid highly acidic or basic conditions.[3] | |
| Photodegradation | Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.[9] | |
| Inconsistent results in cell-based assays. | Degradation in Media | This compound may be unstable in complex biological media. Prepare stock solutions in a stable solvent (e.g., DMSO) and dilute into media immediately before use. Minimize the incubation time where possible. |
| Enzymatic Degradation in Serum | If using serum-containing media, be aware of esterase activity. Consider reducing the serum concentration or using heat-inactivated serum if compatible with your experimental design. | |
| Precipitate forms upon dilution of a DMSO stock into an aqueous buffer. | Poor Aqueous Solubility | The final concentration in the aqueous buffer exceeds the solubility limit. Lower the final concentration or incorporate a solubilizing agent (e.g., a small percentage of a biocompatible surfactant or a cyclodextrin) into the aqueous buffer. |
Stabilization Strategies and Quantitative Data
Several strategies can be employed to enhance the stability of this compound in solution. The choice of stabilizer depends on the intended application (e.g., in vitro assay vs. formulation for in vivo use).
| Stabilization Method | Agent / Technique | Mechanism of Action | Reported Efficacy (on related compounds) | Reference |
| Antioxidants | Ascorbic Acid (0.05 M - 0.10 M) | Oxygen scavenger, prevents oxidation of the catechol group. | Greatly improved the stability of caffeic acid derivatives over 4 weeks. | [4] |
| Citric Acid, Malic Acid | Chelates pro-oxidant metal ions and acts as an acidulant. | Increased retention of chicoric acid (a caffeic acid derivative) for 4 months at 25°C. | [4][7] | |
| pH Control | pH adjustment to ~6.0 | Reduces the rate of base-catalyzed hydrolysis and oxidation. | Prevented degradation of caffeic acid phenethyl ester (CAPE) in rat plasma for 24 hours. | [3] |
| Solvent System | Glycerol-Water Mixtures | Can act as a stabilizing agent and improve extraction efficiency. | Glycerol-water mixtures were as effective as ethanol-water for extraction and stability. | [4] |
| Encapsulation | Nanoparticles (Peptides, Liposomes) | Sequesters the molecule from the degrading environment, improves solubility. | Increased water solubility of CAPE by up to 45-fold and significantly improved storage stability. | [2][5][6] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound using HPLC
This protocol outlines a method to determine the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0) to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL).
-
-
Application of Stress Conditions:
-
Thermal Stability: Incubate test solutions at various temperatures (e.g., 4°C, 25°C, 40°C).[9]
-
Photostability: Expose test solutions to a controlled light source (e.g., 4500 Lux) while keeping a control sample in the dark.[9]
-
Oxidative Stability: Add a small amount of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to the test solution.[9]
-
pH Stability: Prepare test solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9).[8]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench any reaction if necessary (e.g., by dilution in mobile phase) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution using (A) 0.5% acetic acid in water and (B) methanol is common for related compounds.[9]
-
Example Gradient: Start at 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV/Vis or DAD detector at a wavelength corresponding to the absorbance maximum of this compound (typically around 325-330 nm for caffeic acid derivatives).[9]
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time-zero sample.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Encapsulation of caffeic acid phenethyl ester by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic Acid Phenethyl Ester Encapsulated in Self-Assemble Rice Peptides Nanoparticles: Storage Stability, In Vitro Release, and Their Interaction Mechanisms [mdpi.com]
- 6. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
Technical Support Center: Prenyl Caffeate Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their prenyl caffeate extraction protocols.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Question: Why is the yield of this compound lower than expected?
Answer:
Low yields of this compound can stem from several factors related to the extraction procedure and the stability of the compound. Here are potential causes and solutions:
-
Suboptimal Solvent Composition: The polarity of the extraction solvent is critical for efficiently dissolving this compound.
-
Solution: Ethanol-water mixtures are commonly used for extracting phenolic compounds from propolis, a primary source of this compound. The optimal concentration often lies between 60-80% ethanol in water.[1] Pure ethanol or water may result in lower yields. Experiment with different ethanol concentrations (e.g., 50%, 70%, 95%) to find the optimal ratio for your specific raw material.
-
-
Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to effectively solvate the this compound.
-
Solution (Maceration): For maceration, a common extraction time is 24 to 72 hours at room temperature.[2][3] Ensure sufficient time for the solvent to penetrate the material.
-
Solution (Ultrasound-Assisted Extraction - UAE): UAE can significantly reduce extraction time. Typical durations range from 10 to 30 minutes.[4][5] Temperatures between 30°C and 60°C are often employed.[6] Exceeding 60°C may lead to degradation of phenolic compounds.
-
-
Degradation of this compound: this compound, like other caffeic acid derivatives, can be sensitive to high temperatures, light, and oxidative conditions.
-
Solution: Avoid excessive heat during extraction and solvent evaporation. If using techniques like microwave-assisted extraction (MAE), carefully control the temperature.[7] Store extracts in dark, airtight containers at low temperatures (e.g., 4°C) to minimize degradation.[6] Caffeic acid has been shown to degrade at temperatures between 160-240°C.[8]
-
-
Improper Sample Preparation: The particle size of the raw material can impact extraction efficiency.
-
Solution: Grind the raw material (e.g., propolis) to a fine powder to increase the surface area available for solvent contact.[9]
-
Question: My extract contains a high level of impurities. How can I improve its purity?
Answer:
The presence of impurities is a common challenge in natural product extraction. Here are some strategies to enhance the purity of your this compound extract:
-
Solvent Selectivity: The choice of solvent can influence the co-extraction of undesirable compounds.
-
Solution: While ethanol-water mixtures are effective, you could explore other solvents with different polarities to selectively extract this compound. However, ethanol is generally a good starting point.
-
-
Pre-extraction Processing: Raw materials like propolis contain waxes and other lipophilic substances that can contaminate the extract.
-
Solution: A common step is to chill the ethanolic extract to precipitate the waxes, which can then be removed by filtration.[5]
-
-
Post-extraction Purification: Further purification steps may be necessary to isolate this compound.
-
Solution: Techniques like column chromatography (e.g., using silica gel or Sephadex) or solid-phase extraction (SPE) can be employed to separate this compound from other compounds in the crude extract.
-
Question: I am observing a color change in my extract during storage. What does this indicate?
Answer:
A color change in the extract, such as darkening, often suggests degradation of phenolic compounds due to oxidation or other chemical reactions.
-
Cause: Exposure to light, oxygen, and elevated temperatures can accelerate the degradation of this compound and other phenols.
-
Solution:
-
Store extracts in amber vials or wrap containers in aluminum foil to protect from light.
-
Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.
-
Store extracts at low temperatures (-20°C for long-term storage).
-
Frequently Asked Questions (FAQs)
What are the most common methods for extracting this compound?
The most frequently employed methods for extracting this compound, primarily from propolis, are:
-
Maceration: A simple and widely used technique involving soaking the raw material in a solvent for an extended period.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to shorter extraction times and potentially higher yields compared to maceration.[4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and accelerate the extraction process.[2]
What is the best solvent for extracting this compound?
A mixture of ethanol and water is generally the most effective solvent system for extracting this compound from propolis.[1] The optimal ratio is typically in the range of 60-80% ethanol.[1]
At what temperature should I conduct the extraction?
For UAE, temperatures between 30°C and 60°C are commonly recommended.[6] For maceration, the process is typically carried out at room temperature.[2] It is important to avoid high temperatures (above 60°C) to prevent the thermal degradation of this compound.
How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the standard analytical technique for the identification and quantification of this compound in extracts.[10]
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Propolis
| Extraction Method | Typical Solvent | Temperature Range | Duration | Key Advantages | Potential Issues |
| Maceration | 70-95% Ethanol | Room Temperature | 24 - 72 hours | Simple, low cost | Time-consuming, potentially lower yield |
| Ultrasound-Assisted Extraction (UAE) | 50-80% Ethanol | 30 - 60 °C | 10 - 30 minutes | Fast, efficient, higher yield | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | 50 - 90 °C | 10 - 160 minutes | Very fast, efficient | Risk of thermal degradation if not controlled |
Note: The data in this table is based on the extraction of total phenolic compounds from propolis, as specific comparative data for this compound is limited. The general trends are expected to be applicable.
Table 2: Influence of Extraction Parameters on the Yield of Phenolic Compounds from Propolis (Ultrasound-Assisted Extraction)
| Parameter | Range Studied | General Effect on Yield of Phenolic Compounds | Optimal Range Reported |
| Ethanol Concentration (%) | 50 - 90 | Significant impact; yield generally increases up to an optimal point, then may decrease. | 70%[4] |
| Temperature (°C) | 30 - 90 | Yield increases with temperature up to a certain point, after which degradation may occur. | 58 °C[4] |
| Time (minutes) | 10 - 160 | Yield increases with time, but longer durations may not significantly improve yield and can increase energy consumption. | 30 minutes[4] |
| Ultrasound Power (W) | 100 - 750 | Higher power can increase extraction efficiency, but excessive power may lead to degradation. | 615 W[6] |
Note: This table summarizes general findings from studies on the extraction of total phenolic compounds from propolis using UAE. The optimal conditions can vary depending on the specific raw material and equipment.
Experimental Protocols
Protocol 1: Maceration for this compound Extraction from Propolis
-
Sample Preparation: Grind raw propolis into a fine powder (e.g., using a chilled mortar and pestle).
-
Extraction:
-
Filtration:
-
After 72 hours, filter the mixture through a Whatman No. 1 filter paper to separate the liquid extract from the solid residue.[6]
-
-
Wax Removal (Optional but Recommended):
-
Place the filtered extract in a freezer at -20°C for 24 hours to precipitate the waxes.
-
Filter the cold extract again to remove the precipitated waxes.
-
-
Solvent Evaporation:
-
Evaporate the ethanol from the extract using a rotary evaporator at a controlled temperature (e.g., not exceeding 40°C).
-
-
Storage: Store the final extract in an amber vial at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound from Propolis
-
Sample Preparation: Grind raw propolis into a fine powder.
-
Extraction:
-
Weigh 1 g of the propolis powder and place it in a suitable extraction vessel.
-
Add 20 mL of 70% ethanol.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters:
-
-
Filtration and Post-Extraction Processing: Follow steps 3-6 from the Maceration protocol.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Influence of ultrasonic amplitude, temperature, time and solvent concentration on bioactive compounds extraction from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chinese Propolis: Ultrasound‐assisted enhanced ethanolic extraction, volatile components analysis, antioxidant and antibacterial activity comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsdjournal.org [rsdjournal.org]
Technical Support Center: Optimization of HPLC Methods for Prenyl Caffeate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of prenyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for this compound analysis?
A1: A good starting point for developing an HPLC method for this compound, a type of hydroxycinnamic acid, is to use a reversed-phase C18 column with a gradient elution.[1][2][3] The mobile phase typically consists of an acidified aqueous solution (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[1][4][5] Detection is commonly performed using a UV detector at the maximum absorbance wavelength for caffeic acid derivatives, which is around 320-330 nm.[1][2][3][6]
Q2: Which type of HPLC column is most effective for separating this compound?
A2: Reversed-phase C18 columns are the most commonly used and effective stationary phases for the separation of this compound and other phenolic compounds.[1][2][3] Columns with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm are frequently cited for providing good resolution.[1][2][7] For faster analysis times, shorter columns with smaller particle sizes (e.g., <2 µm, UHPLC) can be employed, though this may require instrumentation capable of handling higher backpressures.
Q3: How should I select and optimize the mobile phase?
A3: The choice of mobile phase is critical for achieving good selectivity and resolution.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides sharper peaks and lower viscosity compared to methanol.[7]
-
Aqueous Phase: An acidified aqueous phase is crucial for obtaining sharp, symmetrical peaks for phenolic compounds like this compound.[5] This is because the acidic conditions suppress the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to better retention and peak shape.[5] Commonly used acids include formic acid (0.05-0.1%) or acetic acid (0.2-3.0%).[1][2][8]
-
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating this compound from complex matrices.[1][4][9] This allows for the effective elution of compounds with a range of polarities.
Q4: What is the optimal UV detection wavelength for this compound?
A4: this compound, as a caffeic acid ester, exhibits strong UV absorbance. The optimal detection wavelength is typically around 320-330 nm, corresponding to the λmax of the caffeoyl moiety.[1][2][3] A photodiode array (PDA) or diode array detector (DAD) can be used to determine the optimal wavelength by examining the UV spectrum of the analyte peak.[8][10]
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a baseline for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1][2][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 90% B over 30 minutes (example) |
| Flow Rate | 1.0 mL/min[2][7] |
| Column Temperature | 30-35 °C[1][2][3] |
| Injection Volume | 10-20 µL[7][11] |
| Detection | UV/DAD at 325 nm[3][6] |
Protocol 2: Column Flushing and Cleaning
To maintain column performance and resolve high backpressure issues, a regular cleaning protocol is recommended.
| Step | Solvent | Time (min) | Flow Rate (mL/min) | Purpose |
| 1 | Mobile phase without buffer salts | 20 | 1.0 | Remove salts |
| 2 | 100% Water (HPLC Grade) | 20 | 1.0 | Remove aqueous-soluble components |
| 3 | Isopropanol | 30 | 0.5 | Remove strongly retained non-polar compounds |
| 4 | 100% Acetonitrile | 20 | 1.0 | Final rinse |
| 5 | Re-equilibration | Mobile Phase | 30 | 1.0 |
Note: Always ensure solvent miscibility when changing between solvents.[12] If using very non-polar solvents like hexane, an intermediate flush with isopropanol is necessary before returning to a reversed-phase mobile phase.[13]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing is a common issue when analyzing acidic compounds.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | The acidic silanol groups on the silica backbone can interact with your analyte. Solution: Decrease the mobile phase pH by adding 0.1% formic or trifluoroacetic acid to suppress silanol activity.[13] |
| Column Contamination | Strongly retained compounds from previous injections can accumulate at the column head. Solution: Flush the column with a strong solvent (see Protocol 2).[13] Use a guard column to protect the analytical column.[12] |
| Column Void or Degradation | A void at the column inlet or degradation of the stationary phase (e.g., at high pH) can cause peak distortion. Solution: Try reversing the column and flushing at a low flow rate. If the problem persists, the column may need to be replaced.[13] |
| Sample Solvent Mismatch | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
Problem: Retention Time Variability
Q: The retention time for my this compound peak is drifting or inconsistent. What should I investigate?
A: Stable retention times are critical for reliable identification and quantification.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or solvent changeover. Solution: Increase the equilibration time between runs, ensuring at least 10-20 column volumes of the initial mobile phase pass through.[12] |
| Mobile Phase Composition Change | Inaccurate mixing by the pump or evaporation of a volatile solvent component can alter the mobile phase composition. Solution: Prepare fresh mobile phase daily.[12] Degas the mobile phase thoroughly using sonication or helium sparging.[14] Manually prepare the mobile phase to check if the pump's proportioning valve is the issue.[14] |
| Fluctuating Column Temperature | Retention is sensitive to temperature. Solution: Use a thermostatted column oven and ensure it maintains a stable temperature.[12][14] |
| Pump Flow Rate Inconsistency | Leaks or worn pump seals can lead to an unstable flow rate. Solution: Check the system for any visible leaks.[15] Perform a flow rate check and service the pump seals if necessary.[12] |
Problem: High System Backpressure
Q: My HPLC system pressure has suddenly increased. How can I diagnose and fix this?
A: High backpressure can damage the pump and column. It's essential to identify the source of the blockage systematically.
| Potential Cause | Troubleshooting Steps |
| Column Frit Blockage | Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Solution: Disconnect the column and see if the pressure returns to normal. If so, try back-flushing the column at a low flow rate.[13] If this doesn't work, the frit may need to be replaced.[13] |
| System Blockage | Blockages can occur in the injector, tubing, or in-line filters. Solution: Systematically disconnect components starting from the detector and working backward towards the pump to isolate the source of the high pressure.[13] |
| Sample Precipitation | The sample may be precipitating in the mobile phase. Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter all samples before injection. |
| Buffer Precipitation | If using buffers, they can precipitate in high concentrations of organic solvent. Solution: Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. Flush the system with water before shutting down to prevent salt buildup. |
Visualizations
Caption: Workflow for HPLC method development for this compound analysis.
Caption: Troubleshooting flowchart for high HPLC system backpressure.
Caption: Decision tree for diagnosing and resolving poor peak shape.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetic profile and metabolite identification of bornyl caffeate and caffeic acid in rats by high performance liquid chromatography coupled wi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07972B [pubs.rsc.org]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Cytotoxicity of Prenyl Caffeate in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prenyl caffeates, focusing on the well-characterized compound Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a major bioactive component of Brazilian green propolis.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity experiments with prenyl caffeates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity Observed | Compound Solubility/Stability: Prenyl caffeates like Artepillin C are lipophilic and may have poor solubility in aqueous culture media, leading to precipitation.[1][2] Artepillin C is also sensitive to light and temperature, which can cause degradation.[3] | - Prepare stock solutions in an appropriate solvent like DMSO or methanol.[4] - Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. - Visually inspect for precipitation after adding the compound to the media. If observed, consider using a solubilizing agent or preparing a fresh, lower-concentration stock. - Store stock solutions protected from light and at low temperatures (e.g., below -2.5 °C) to maintain stability.[3] |
| Suboptimal Concentration Range: The effective cytotoxic concentration may be higher than the range tested. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 500 µM) to determine the IC50 value.[4] | |
| Incorrect pH of Culture Media: The cytotoxicity of Artepillin C is pH-dependent, showing significantly higher activity in acidic conditions (pH < 7.0), which mimics the tumor microenvironment.[1][4] | - Measure the pH of your culture medium after the addition of the compound. - If your research question involves the tumor microenvironment, consider adjusting the medium's pH to a more acidic level (e.g., 6.0-6.8) to assess pH-dependent cytotoxicity.[1][4] | |
| Cell Line Resistance: The cell line being used may be inherently resistant to the cytotoxic effects of the specific prenyl caffeate. | - Test the compound on multiple cell lines to identify sensitive and resistant ones. - Include a positive control (e.g., a known cytotoxic drug like cisplatin) to ensure the assay is working correctly. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells of the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use appropriate pipetting techniques to avoid introducing bubbles and ensure accurate volume dispensing. |
| Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Incomplete Dissolution of Formazan Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate. | - Extend the incubation time with the solubilization solution (e.g., DMSO). - Gently mix the contents of the wells by pipetting up and down or using a plate shaker to ensure complete dissolution.[4] | |
| High Background Signal in Controls (LDH Assay) | Serum in Culture Medium: Serum contains lactate dehydrogenase (LDH), which can contribute to background absorbance. | - Use serum-free medium during the compound treatment period if possible. - Include a "medium only" control to measure the inherent LDH activity in the culture medium and subtract this value from all other readings. |
| Cell Lysis During Handling: Overly vigorous pipetting or handling can cause premature cell lysis and release of LDH. | - Handle cell suspensions gently during plating and media changes. |
Quantitative Data Summary
The cytotoxic effects of prenyl caffeates, particularly Artepillin C, are cell-line and condition-dependent. The following table summarizes reported cytotoxic concentrations.
| Compound | Cell Line | Assay | Exposure Time | Effective Cytotoxic Concentration / IC50 | Reference(s) |
| Artepillin C | Glioblastoma | MTT | 24 h | >90% inhibition at 500 µM; <12% viability at 100 µM (at pH 6.0) | [1][4] |
| Artepillin C | Fibroblast (Normal) | MTT | 24 h | ~75% inhibition at 100 µM (at pH 6.0) | [1] |
| Artepillin C | MCF-7 (Breast Cancer) | MTT, Annexin V/PI | 24-72 h | Strong, dose-time-dependent cytotoxicity (more sensitive than MDA-MB-231) | [5][6] |
| Artepillin C | MDA-MB-231 (Breast Cancer) | MTT, Annexin V/PI | 24-72 h | Strong, dose-time-dependent cytotoxicity | [5][6] |
| Artepillin C | HCT116 (Colon Cancer) | MTT | 48 h | IC25: 17.88 µM (normoxia), 6.70 µM (hypoxia) | [7] |
| Artepillin C | WiDr (Colon Cancer) | Not specified | Not specified | Dose-dependently inhibited cell growth | [8] |
| Artepillin C | HSC-3 (Oral Squamous Carcinoma) | WST-1, Flow Cytometry | 72 h | 77.32% cell death at the highest dose tested | [9] |
| Caffeic Acid Derivatives | Pancreatic Cancer (AsPC1, BxPC3) | MTT | 72 h | IC50 values ranged from 19.44 µM to >300 µM depending on the derivative | [10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: Prenyl caffeates, such as Artepillin C, induce cytotoxicity through multiple mechanisms. The primary modes of cell death observed are necrosis and late apoptosis.[5][6] Key molecular events include:
-
Increased Reactive Oxygen Species (ROS): Artepillin C treatment leads to an increase in intracellular ROS.[5][6]
-
Mitochondrial Dysfunction: It can cause a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][6]
-
p53 Activation: Artepillin C has been shown to disrupt the interaction between mortalin and the tumor suppressor p53, leading to p53 activation and subsequent cell growth arrest.
-
Modulation of Apoptosis-Related Proteins: It can lead to a decrease in the levels of survivin, an inhibitor of apoptosis.[9]
-
Cell Cycle Arrest: In some cell lines, like human colon cancer cells, Artepillin C can induce a G0/G1 cell cycle arrest by stimulating the expression of p21.[8]
Q2: How should I prepare this compound for cell culture experiments?
A2: Due to its lipophilic nature, Artepillin C should be dissolved in an organic solvent to create a concentrated stock solution before being diluted in culture medium. A common procedure is as follows:
-
Prepare a high-concentration stock solution (e.g., 50 mM) of Artepillin C in methanol or DMSO.[4]
-
Store this stock solution in small aliquots at -20°C or below, protected from light, to prevent degradation.[3]
-
On the day of the experiment, thaw an aliquot and dilute it in culture medium to the final desired concentrations.
-
Gently mix the medium after adding the compound to ensure even distribution and minimize precipitation.
-
Always include a vehicle control in your experiment, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
Q3: Which cytotoxicity assays are most suitable for studying prenyl caffeates?
A3: The most commonly used and suitable assays for assessing the cytotoxicity of prenyl caffeates are:
-
MTT or WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are robust, reliable, and suitable for high-throughput screening.[4][5][9]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell membrane integrity and cytotoxicity.[5][12]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between different stages of cell death, specifically identifying early apoptotic, late apoptotic, and necrotic cells.[5]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for determining cell viability after treatment with a this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to your experimental wells, prepare two sets of control wells:
-
Spontaneous LDH Release Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in most commercial kits) 1 hour before the end of the incubation period.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Artepillin C
Caption: Signaling pathways of Artepillin C-induced cytotoxicity.
References
- 1. pH-Dependence Cytotoxicity Evaluation of Artepillin C against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumoral Potential of Artepillin C, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Antitumoral Potential of Artepillin C, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artepillin C in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artepillin C as a targeting survivin molecule in oral squamous cell carcinoma cells in vitro: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Inflammatory Response by Artepillin C in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Prenyl Caffeate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of prenyl caffeate. Given the structural and synthetic similarities, information on the more extensively studied Caffeic Acid Phenethyl Ester (CAPE) is included and is largely applicable to this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in Chemical Synthesis
Q: My chemical synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the chemical synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting materials are still present. Ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous reactions.[1]
-
-
Side Reactions:
-
Solution: The hydroxyl groups on the catechol ring of caffeic acid are susceptible to oxidation and other side reactions. Consider using protecting groups for the catechol moiety before esterification.[2] Another strategy is to use milder reaction conditions (e.g., lower temperature) to minimize side product formation.[3]
-
-
Sub-optimal Reagents and Stoichiometry:
-
Solution: Use high-purity starting materials (caffeic acid and prenyl alcohol or a suitable prenyl halide). Optimize the molar ratio of reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess of the alcohol can sometimes lead to enzyme inactivation in enzymatic synthesis.[1]
-
-
Poor Catalyst Activity:
-
Product Degradation:
-
Solution: this compound, like other caffeates, can be sensitive to heat and light. Minimize exposure to high temperatures and UV light during the reaction and work-up.[4]
-
Issue 2: Challenges in Product Purification
Q: I am struggling to purify this compound from my reaction mixture. What are the common challenges and effective purification strategies?
A: Purification of this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products with similar polarities.
Common Purification Hurdles and Solutions:
-
Co-elution of Impurities:
-
Solution: Column chromatography is a common purification method.[1][3] To improve separation, experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). Gradient elution can be more effective than isocratic elution in separating compounds with close retention factors.
-
-
Presence of Unreacted Caffeic Acid:
-
Solution: Caffeic acid is acidic and can be removed by washing the organic extract with a mild aqueous base, such as a dilute sodium bicarbonate solution.[5]
-
-
Removal of Coupling Agents (e.g., DCC/DCU):
-
Solution: If using N,N'-dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) can be challenging to remove. Much of the DCU is insoluble in many organic solvents and can be removed by filtration. Cooling the reaction mixture can often precipitate more DCU.
-
-
Product Crystallization Issues:
-
Solution: If crystallization is the desired purification method, selecting the right solvent or solvent mixture is crucial. Toluene has been used for the recrystallization of similar compounds.[1] Seeding the solution with a small crystal of pure product can sometimes induce crystallization.
-
Issue 3: Low Conversion in Enzymatic Synthesis
Q: My enzymatic synthesis of this compound shows low conversion. What factors could be limiting the reaction, and how can I optimize it?
A: Enzymatic synthesis is a promising green alternative, but several factors can impact its efficiency.
Factors Affecting Enzymatic Conversion and Optimization Strategies:
-
Enzyme Inactivation:
-
Solution: High concentrations of organic solvents or substrates like prenyl alcohol can denature the enzyme.[1] Screen different solvents to find one that is less toxic to the enzyme. Non-polar solvents often result in higher conversion rates than polar ones.[1][6] Consider using immobilized enzymes for increased stability and reusability.
-
-
Presence of Water:
-
Poor Substrate Solubility:
-
Sub-optimal Reaction Conditions:
Frequently Asked Questions (FAQs)
General
Q1: What are the main challenges in scaling up this compound production from a laboratory to an industrial scale?
A1: The primary challenges include:
-
Cost of Raw Materials: High-purity caffeic acid and prenyl alcohol can be expensive.[3]
-
Reaction Efficiency and Yield: Achieving high yields and conversion rates consistently at a larger scale is critical for economic viability.[1]
-
Purification Costs: Large-scale purification methods like chromatography can be costly and time-consuming.
-
Waste Management: Chemical synthesis methods often use hazardous reagents and solvents that require careful and costly disposal.[3]
-
Process Robustness: Ensuring the process is reproducible and maintains product quality at scale.
Q2: What are the key differences in challenges between chemical and enzymatic synthesis for scaling up?
A2:
-
Chemical Synthesis: Challenges often revolve around the use of harsh reagents, potential for side reactions, and the environmental impact of waste streams.[1][3]
-
Enzymatic Synthesis: The main hurdles are the cost and stability of the enzyme, lower reaction rates compared to some chemical methods, and issues with substrate solubility and product inhibition.[1][6]
Extraction from Natural Sources
Q3: Is it feasible to produce this compound by extraction from natural sources on a large scale?
A3: While this compound and related compounds are found in natural sources like propolis, large-scale production via extraction faces significant challenges. The concentration of these compounds in raw propolis can be low and highly variable depending on the geographical origin.[1] Extraction processes can also co-extract undesirable substances like waxes, complicating purification.[8] Therefore, for consistent, high-purity supply, synthesis is often the preferred route for industrial production.
Q4: How can I optimize the extraction of phenolic compounds like caffeates from propolis?
A4: Optimization can be achieved by:
-
Solvent Selection: A 70% ethanol solution is often recommended as an effective and relatively "green" solvent for extracting polyphenols from propolis.[8]
-
Extraction Technique: Ultrasound-assisted extraction (UAE) can significantly reduce extraction time and increase yield compared to traditional maceration.[9][10]
-
Process Parameters: Optimizing the solid-to-liquid ratio, extraction time, and temperature is crucial.[9][10]
Data Presentation
Table 1: Comparison of Chemical Synthesis Methods for Caffeic Acid Phenethyl Ester (CAPE) (Applicable to this compound)
| Synthesis Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Direct Esterification (Fischer) | Caffeic acid, Phenethyl alcohol, Acid catalyst (e.g., H₂SO₄) | ~40% | Simple, inexpensive reagents | Low yield, long reaction times, harsh conditions |
| Acyl Chloride Method | Caffeic acid, SOCl₂, Phenethyl alcohol, Pyridine | 50-86% | High yield, shorter reaction time | Use of corrosive and hazardous SOCl₂ |
| DCC Coupling | Caffeic acid, Phenethyl alcohol, DCC, DMAP | ~38% | Milder conditions than acyl chloride method | DCC is a known allergen, difficult removal of DCU byproduct |
| Halogenated Hydrocarbon Reaction | Caffeic acid, β-phenylethyl bromide, Base (e.g., NaOH) | ~70% | Good yield, mild conditions | Longer reaction times, use of potentially harmful solvents like HMPA |
Table 2: Comparison of Enzymatic Synthesis Conditions for CAPE in Different Solvents
| Enzyme | Solvent | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Yield (%) | Reference |
| Novozym 435 | Isooctane | 1:92 | 70 | High (approaching 100% conversion) | [1] |
| Novozym 435 | tert-Butyl alcohol | 1:1 | N/A | ~40% | [1] |
| AnL-IM | Deep Eutectic Solvent (DES) | 1:5 | 80 | 17.5% | [6] |
| AnL-IM | DES + 2.5% Water | 1:5 | 80 | 21.3% | [6] |
| Novozym 435 | Ionic Liquid ([Bmim][CF₃SO₃]) | 1:5 (Methyl caffeate:Propanol) | 60 | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis via the Acyl Chloride Method
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend caffeic acid in an excess of thionyl chloride (SOCl₂).
-
Reflux the mixture for approximately 1 hour.
-
Remove the excess unreacted SOCl₂ by vacuum distillation. The resulting solid is the caffeic acid acyl chloride intermediate.
-
Esterification: In a separate flask, dissolve prenyl alcohol and a base (e.g., pyridine) in a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).
-
Cool the alcohol solution in an ice bath and slowly add the caffeic acid acyl chloride intermediate.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with dilute acid (e.g., HCl) and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: General Procedure for Enzymatic Synthesis using Immobilized Lipase
-
Reaction Setup: In a screw-capped vial, add caffeic acid, prenyl alcohol, an immobilized lipase (e.g., Novozym 435), and a suitable solvent (e.g., isooctane or a deep eutectic solvent).[1][6]
-
Add molecular sieves to the mixture to absorb the water produced during the reaction.
-
Incubation: Place the vial in a shaker incubator at the optimized temperature (e.g., 70°C) with constant agitation.
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze by HPLC to monitor the formation of this compound.
-
Work-up and Purification: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme (which can be washed and potentially reused). Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography.[1][6]
Protocol 3: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of methanol and water (with 0.1-0.5% acetic or formic acid to improve peak shape).[12][13]
-
Detection: Monitor the elution at a wavelength where this compound has strong absorbance, typically around 320-330 nm.[12][13]
-
Quantification: Prepare a calibration curve using standards of purified this compound of known concentrations to quantify the product in your samples.
Visualizations
Caption: Biosynthesis pathway of Caffeic Acid and subsequent formation of this compound.
Caption: General workflow for the chemical synthesis and purification of this compound.
Caption: Workflow for the enzymatic synthesis of this compound using an immobilized lipase.
References
- 1. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]
- 7. Enzymatic synthesis of caffeic acid phenethyl ester analogues in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 10. Ultrasound-Assisted Extraction of Phenolics and Antioxidants from Propolis for Stabilization of Sunflower Oil [scielo.org.co]
- 11. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Crucial Role of the Prenyl Group: A Comparative Guide to the Structure-Activity Relationship of Prenyl Caffeate Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of prenyl caffeate derivatives, highlighting how the addition and modification of the prenyl moiety influence their therapeutic potential. We delve into their anticancer, anti-inflammatory, and neuroprotective activities, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Caffeic acid, a naturally occurring phenolic compound, is a well-established antioxidant. However, the esterification of caffeic acid with various chemical groups, particularly the lipophilic prenyl group, has been shown to significantly enhance its biological activities. This enhancement is often attributed to improved cell membrane permeability and interaction with specific biological targets. The catechol ring and the conjugated double bond of the caffeic acid backbone are also recognized as essential for its cytotoxic effects.[1]
Comparative Biological Activity of this compound Derivatives
The therapeutic efficacy of this compound derivatives varies significantly with the structure of the prenyl group and its position on the caffeic acid scaffold. The following tables summarize the in vitro activities of various derivatives against different biological targets.
Anticancer Activity
The anticancer properties of caffeic acid derivatives have been extensively studied. Caffeic acid phenethyl ester (CAPE), a well-known derivative, serves as a benchmark for many studies. The introduction of a prenyl group can modulate this activity, as can modifications to the caffeic acid backbone. For instance, replacing the ester linkage with an amide has been explored to increase stability and efficacy.[2]
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | KB, BEL7404, K562, Eca109 | Cytotoxicity | 0.2 - 2.0 µM | [3] |
| (E)-1-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-(4-(4-ethoxybenzyloxy)-3,5-dimethoxyphenyl)prop-2-en-1-one (Compound 80) | KB, BEL7404, K562, Eca109 | Cytotoxicity | 0.2 - 2.0 µM | [3] |
| 2-cyano-(3-substituted phenyl)acrylamide derivative (Compound 1b) | BGC-823, KB, BEL-7402 | Cytotoxicity | 5.6 - 13.1 µg/mL | [4] |
| 4-phenylbutyl caffeate | Murine colon 26-L5 carcinoma | Antiproliferative | EC50 of 20 µM | [5] |
| Decyl caffeate | HT-29, HCT-116 human colorectal cancer | Antiproliferative | - | [2] |
| OB-CAPE (1,2,4-oxadiazole bioisostere of CAPE) | NCI-60 cancer cell lines | Antiproliferative | Similar to CAPE | [6] |
| CM14 (ketone analog of CAPE) | Anaplastic Large Cell Lymphoma (ALCL) | Antiproliferative | More potent than CAPE | [7] |
Anti-Inflammatory Activity
The anti-inflammatory effects of caffeic acid derivatives are often linked to their ability to inhibit nitric oxide (NO) production and modulate inflammatory signaling pathways. Structure-activity relationship (SAR) studies have shown that the position and type of substituents on the aromatic ring of caffeamide derivatives are crucial for their anti-inflammatory potency.[8] For instance, substituents at the 3 and 4 positions of the benzene ring were found to be favorable for inhibiting NO production.[8]
| Compound | Assay | Activity | IC50 Value | Reference |
| Caffeic acid amide (Compound 3j) | NO production in RAW264.7 cells | Inhibition | 5.2 µM | [8] |
| Caffeic acid amide (Compound 3k) | NO production in RAW264.7 cells | Inhibition | 3.7 µM | [8] |
| Caffeic acid amide (Compound 3i) | NO production in RAW264.7 cells | Inhibition | 7.9 µM | [8] |
Neuroprotective Activity
The neuroprotective effects of caffeic acid derivatives are attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[9][10] Caffeic acid phenethyl ester (CAPE) has been shown to protect neurons from oxidative stress, apoptosis dysregulation, and neuroinflammation.[9] Derivatives that can effectively cross the blood-brain barrier are of particular interest in the development of neuroprotective agents.[2]
| Compound | Model | Activity | Observations | Reference |
| Caffeic Acid Phenethyl Ester (CAPE) | H2O2-induced toxicity in PC12 cells | Neuroprotection | Attenuated toxicity in a dose-dependent manner | [10] |
| Danshensu ((R)-2-Hydroxy-3-(3,4-dihydroxyphenyl) propionic acid) | H2O2-induced toxicity in PC12 cells | Neuroprotection | Attenuated toxicity in a dose-dependent manner | [10] |
| Curcumin | H2O2-induced toxicity in PC12 cells | Neuroprotection | Attenuated toxicity in a dose-dependent manner | [10] |
| (+/-)Leachianone G 1b (8-prenyl and 2',4'-dihydoxyl groups) | OGD induced PC12 cell injury | Neuroprotection | Potent neuroprotective effects | [11] |
Key Signaling Pathways
The biological activities of this compound derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway in Inflammation
Caffeic acid phenethyl ester (CAPE) is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[2][7] By inhibiting NF-κB, CAPE and its derivatives can suppress the expression of pro-inflammatory cytokines and enzymes.[2][12]
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
Nrf2 Antioxidant Response Pathway
The neuroprotective and anti-inflammatory effects of CAPE are also linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[2][13] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.[13]
Caption: Nrf2 antioxidant response pathway activated by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: A typical workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[1]
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control. A positive control such as doxorubicin may also be used.[1]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).[1]
-
MTT Addition: After incubation, an MTT solution is added to each well.[1]
-
Formazan Formation: The plates are incubated for an additional 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 490 and 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a purple azo compound.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Conclusion
The addition of a prenyl group to the caffeic acid scaffold is a promising strategy for enhancing its therapeutic properties. The structure-activity relationship studies reveal that the nature and position of the prenyl group, as well as other substituents, play a critical role in determining the anticancer, anti-inflammatory, and neuroprotective efficacy of these derivatives. Further research focusing on the synthesis of novel this compound derivatives and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in this exciting field of drug discovery.
References
- 1. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and structure-activity relationship study of novel cytotoxic aza-caffeic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and biological evaluation of some caffeic acid amide derivatives: E-2-cyano-(3-substituted phenyl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Potential of a new Derivative of Caffeic Acid Phenethyl Ester targeting the Centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Preliminary Bioevaluation and Computational Analysis of Caffeic Acid Analogues [mdpi.com]
- 9. CAPE and Neuroprotection: A Review [mdpi.com]
- 10. Neuroprotective effect of three caffeic acid derivatives via ameliorate oxidative stress and enhance PKA/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation of prenylflavonoids as vasorelaxant and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient One-Pot Synthesis of Novel Caffeic Acid Derivatives as Potential Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of prenyl caffeate from different natural sources"
For researchers, scientists, and professionals in drug development, understanding the nuances of bioactive compounds from various natural sources is paramount. Prenyl caffeate, a notable ester of caffeic acid, has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound derived from different natural sources, focusing on quantitative data, experimental protocols for its isolation and analysis, and its impact on cellular signaling pathways.
This compound is a naturally occurring phenolic compound found predominantly in the resinous exudates of poplar buds (Populus species) and in propolis, a resinous mixture produced by honeybees. The concentration and potential bioactivity of this compound can vary significantly depending on the geographical location and the specific plant source.
Quantitative Comparison of this compound Content
Direct comparative studies quantifying this compound across a wide range of natural sources are limited. However, available research indicates a notable variance in the content of caffeic acid and its esters, including this compound, in Populus species and propolis from different regions. For instance, studies have shown that caffeic acid is a dominant phenolic acid in the buds of Black Poplar (Populus nigra), suggesting a potentially higher yield of its derivatives like this compound from this source. Analysis of propolis from various geographical locations, such as Italy and Morocco, has also revealed significant differences in the concentrations of total polyphenols and flavonoids, which likely extends to the specific content of this compound.
| Natural Source | Reported this compound Content/Related Phenolic Profile | Reference |
| Populus nigra (Black Poplar) Buds | Dominated by caffeic acid, suggesting a high potential for this compound presence. | [1][2] |
| Populus canadensis (Canadian Poplar) Bud Exudates | Contains prenyl caffeates. | [3] |
| Propolis (Mediterranean Region: Croatia, Algeria, Greece, Cyprus) | Contains esters of phenolic acids, including benzyl, phenylethyl, and pentenyl caffeates. | [3] |
| Propolis (Italy) | Significant variation in total polyphenol and flavonoid content based on geographical region, implying variable this compound content. | [4] |
Experimental Protocols
Extraction and Quantification of this compound from Populus Buds
A detailed protocol for the extraction and quantification of this compound is crucial for accurate comparative analysis. The following is a generalized methodology based on common practices for phenolic compound analysis.
1. Sample Preparation:
-
Collect fresh poplar buds and air-dry them in a dark, well-ventilated area to a constant weight.
-
Grind the dried buds into a fine powder using a laboratory mill.
2. Extraction:
-
Maceration: Suspend the powdered plant material in 80% ethanol (e.g., 1:10 solid-to-solvent ratio).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
3. High-Performance Liquid Chromatography (HPLC) Quantification:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with higher hydrophobicity.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: Monitor the absorbance at a wavelength where this compound shows maximum absorbance (typically around 325-330 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Below is a graphical representation of a typical experimental workflow for the extraction and analysis of this compound.
Biological Activity and Signaling Pathways
While direct studies on the comparative bioactivity of this compound from different sources are scarce, research on the structurally similar compound, caffeic acid phenethyl ester (CAPE), provides valuable insights into its potential mechanisms of action. CAPE is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5] It has also been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]
Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms. The prenyl group may enhance the compound's lipophilicity, potentially leading to improved cell membrane permeability and interaction with intracellular targets compared to caffeic acid alone.
The following diagram illustrates the putative inhibitory effect of this compound on the NF-κB signaling pathway, a common mechanism for anti-inflammatory compounds.
Conclusion
This compound stands out as a promising bioactive compound with potential anti-inflammatory properties. While its presence is confirmed in various Populus species and propolis, its concentration is subject to geographical and botanical variations. This guide underscores the need for standardized extraction and quantification protocols to enable robust comparative studies. The insights from the related compound, CAPE, suggest that this compound's mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB. Further research directly comparing the quantitative content and biological efficacy of this compound from diverse natural origins is warranted to fully unlock its therapeutic potential.
References
- 1. Extraction of bioactive phenolics from black poplar ( Populus nigra L.) buds by supercritical CO 2 and its optimization… [ouci.dntb.gov.ua]
- 2. GC-MS and HPLC analysis of phenolic acids extracted from propolis and from Populus nigra bud exudate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caffeine Inhibits NLRP3 Inflammasome Activation by Downregulating TLR4/MAPK/NF-κB Signaling Pathway in an Experimental NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Prenyl Caffeate and Related Phenolic Compounds
In the development and quality control of pharmaceutical products containing prenyl caffeate, robust analytical methods are essential for ensuring safety and efficacy. The cross-validation of these methods between different laboratories or when a method is updated is a critical step to guarantee the consistency and reliability of results. This guide provides a comparative overview of common analytical techniques used for the analysis of this compound and structurally related phenolic compounds, such as caffeic acid and its esters. It details experimental protocols and presents a framework for the cross-validation process.
While specific cross-validation data for this compound is limited in the public domain, this guide draws upon established validation parameters for similar molecules to provide a strong foundation for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to the development and validation of analytical methods for this compound.
Comparison of Analytical Method Performance
The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the quantification of phenolic compounds. The following table summarizes typical validation parameters for these methods based on data from related compounds like caffeic acid.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.5 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.025 - 4.5 µg/mL | 0.05 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 15% |
| Inter-day Precision (%RSD) | < 5% | < 15% |
| Accuracy (Recovery %) | 98 - 107% | 85 - 115% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of caffeic acid derivatives, which can be adapted for this compound.
1. HPLC-UV Method for Caffeic Acid
This method is suitable for the quantification of caffeic acid in various samples, including pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection: UV detection at 325 nm.[1]
-
Column Temperature: Ambient (25°C).[1]
-
Sample Preparation: Samples are appropriately diluted in the mobile phase, filtered, and injected into the HPLC system.
2. LC-MS/MS Method for Caffeic Acid Phenethyl Ester (CAPE)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C12 HPLC column (e.g., 150 mm x 2.00 mm, 4 µm).[2]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B).[2]
-
Mass Spectrometry: Performed with electrospray ionization in negative mode.[2]
-
Sample Preparation: Plasma samples containing CAPE can be prepared using protein precipitation.[3]
Workflow for Analytical Method Cross-Validation
Cross-validation is necessary to ensure that an analytical method produces comparable results when performed in different laboratories or when modifications are made to an existing validated method.[4] The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
This systematic approach ensures that any discrepancies between methods are identified and addressed, leading to reliable and interchangeable analytical data. The statistical analysis typically involves assessing the percentage difference between the results from the two methods, with a common acceptance criterion being that the difference should be within ±20% for a significant portion of the samples.[5]
References
- 1. Validation of HPLC-UV Assay of Caffeic Acid in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Development and Validation for Determination of Rifampicin and Quercetin in Rat Plasma by UHPLC-MS/MS: Applications to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenyl Caffeate: A Comparative Analysis of Efficacy Against Existing Anti-Inflammatory Drugs
In the landscape of inflammatory and oxidative stress-related diseases, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Prenyl caffeate, a naturally occurring compound, has garnered significant interest for its potential anti-inflammatory and antioxidant properties. This guide provides a comprehensive comparison of this compound's efficacy with established nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, celecoxib, and aspirin. The following sections detail the mechanistic actions, quantitative efficacy data, and experimental methodologies to offer a clear perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of both this compound and existing NSAIDs converge on the inhibition of key inflammatory pathways, primarily the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades. However, their specificities and broader impacts on cellular processes differ.
Cyclooxygenase (COX) Inhibition: NSAIDs are renowned for their ability to block the activity of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. While ibuprofen and aspirin are non-selective COX inhibitors, celecoxib exhibits a high degree of selectivity for COX-2, an isoform predominantly upregulated during inflammation. This selectivity is associated with a reduced risk of gastrointestinal side effects commonly linked to the inhibition of the constitutively expressed COX-1. While direct inhibitory data for this compound on COX enzymes is emerging, its structural analog, Artepillin C, has been shown to reduce prostaglandin E2 production, suggesting an indirect or direct inhibitory effect on the COX pathway.[1][2]
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammatory gene expression.[3] All compared compounds, including aspirin, ibuprofen, and celecoxib, have been demonstrated to inhibit the activation of NF-κB.[4][5][6][7][8][9][10][11][12][13][14][15] This inhibition prevents the transcription of a host of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound and its derivatives, such as caffeic acid phenethyl ester (CAPE), are also potent inhibitors of NF-κB activation.[16]
Nrf2 Antioxidant Response: A distinguishing feature of this compound and related phenolic compounds is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This dual action of inhibiting pro-inflammatory pathways while simultaneously bolstering the cellular antioxidant defense system positions this compound as a promising candidate for conditions characterized by both inflammation and oxidative stress.
Below is a diagram illustrating the key signaling pathways modulated by these compounds.
Figure 1: Simplified signaling pathways of inflammation and drug intervention points.
Quantitative Efficacy Comparison
To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound (represented by its close analog Artepillin C and related compound CAPE) and the selected NSAIDs.
In Vitro Efficacy: Enzyme Inhibition
| Compound | Target | IC50 | Experimental System |
| Ibuprofen | COX-1 | 12 µM | Human peripheral monocytes |
| COX-2 | 80 µM | Human peripheral monocytes | |
| Celecoxib | COX-1 | 82 µM | Human peripheral monocytes |
| COX-2 | 6.8 µM | Human peripheral monocytes | |
| Aspirin | COX-1 | - | Irreversible inhibitor |
| COX-2 | ~50 µM | Recombinant COX-2 | |
| Artepillin C | NF-κB | 26 µg/mL | HEK 293 cells |
| Nitric Oxide Production | 8.5 µM | RAW 264.7 cells | |
| CAPE | 5-Lipoxygenase | 0.13 µM | Human PMNL |
In Vivo Efficacy: Animal Models of Inflammation
| Compound | Animal Model | Dose | Efficacy |
| Artepillin C | Carrageenan-induced paw edema (mice) | 10 mg/kg | 38% inhibition of edema |
| CAPE | Carrageenan-induced paw edema (rats) | 10-30 mg/kg | Dose-dependent reduction in paw volume |
| Ibuprofen | Carrageenan-induced paw edema (rats) | 30 mg/kg | Significant reduction in paw edema |
| Celecoxib | MIA-induced osteoarthritis (rats) | 3-30 mg/kg | Dose-dependent improvement in pain and inflammation |
Experimental Protocols
A summary of the methodologies for the key experiments cited is provided below to allow for critical evaluation and replication.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
General Protocol:
-
Enzyme Source: Recombinant human COX-1 or COX-2, or cell lysates from systems selectively expressing one of the isoforms (e.g., unstimulated vs. LPS-stimulated human peripheral monocytes).
-
Substrate: Arachidonic acid.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The production of prostaglandins (e.g., PGE2) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.
General Protocol:
-
Animal Model: Typically rats or mice.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses prior to the induction of inflammation.
-
Induction of Inflammation: A subcutaneous injection of a carrageenan solution into the plantar surface of the hind paw induces a localized inflammatory response.
-
Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.
The experimental workflow for a typical in vivo anti-inflammatory study is depicted below.
Figure 2: General workflow for in vivo anti-inflammatory efficacy testing.
Conclusion
This compound demonstrates a promising multi-target approach to mitigating inflammation and oxidative stress. While direct comparative data with established NSAIDs is still accumulating, the available evidence for its structural analogs suggests a potent anti-inflammatory profile. Its ability to inhibit the NF-κB pathway, comparable to existing drugs, and its unique capacity to activate the Nrf2 antioxidant response pathway, positions it as a compelling candidate for further investigation. The quantitative data presented herein provides a foundational basis for researchers to design future studies aimed at elucidating the full therapeutic potential of this compound and its derivatives. Future head-to-head preclinical and clinical studies are warranted to definitively establish its efficacy and safety in comparison to current standards of care.
References
- 1. Anti-inflammatory effects of a bioavailable compound, Artepillin C, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Ibuprofen: new explanation for an old phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ibuprofen Modulates NF-[kappa]B Activity but Not IL-8 Production in Cystic Fibrosis Respiratory Epithelial Cells - ProQuest [proquest.com]
- 16. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Comparison of Caffeic Acid Esters: Uncovering the Data Gap for Prenyl Caffeate
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, phenolic compounds derived from natural sources have garnered significant attention. Among these, caffeic acid and its esters are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative toxicological assessment of various caffeic acid esters, with a specific focus on their cytotoxic effects. While substantial data exists for prominent derivatives like caffeic acid phenethyl ester (CAPE), this report highlights a critical knowledge gap concerning the toxicological profile of prenyl caffeate. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and development efforts in this area.
Comparative Cytotoxicity of Caffeic Acid and Its Esters
The cytotoxic potential of caffeic acid and its various ester derivatives has been evaluated across a range of cell lines, including both cancerous and non-cancerous types. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key parameter in these assessments. The following tables summarize the available IC50 data for caffeic acid and several of its esters, providing a basis for comparing their cytotoxic potency.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Caffeic Acid | MCF-7 (Breast Cancer) | XTT | 24 | 102.98 | [1] |
| MCF-7 (Breast Cancer) | XTT | 48 | 59.12 | [1] | |
| MCF-7 (Breast Cancer) | NR | 24 | 84.87 | [1] | |
| MCF-7 (Breast Cancer) | NR | 48 | 65.05 | [1] | |
| MCF-7 (Breast Cancer) | SRB | 24 | 83.47 | [1] | |
| MCF-7 (Breast Cancer) | SRB | 48 | 53.46 | [1] | |
| HepG2 (Liver Cancer) | MTT | - | ~4430 (781.8 µg/mL) | [2] | |
| HaCat (Keratinocytes) | MTT | - | > 6320 (1140 µg/mL) | [2] | |
| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 (Breast Cancer) | XTT | 24 | 56.39 | [1] |
| MCF-7 (Breast Cancer) | XTT | 48 | 28.10 | [1] | |
| MCF-7 (Breast Cancer) | NR | 24 | 69.05 | [1] | |
| MCF-7 (Breast Cancer) | NR | 48 | 29.05 | [1] | |
| MCF-7 (Breast Cancer) | SRB | 24 | 38.53 | [1] | |
| MCF-7 (Breast Cancer) | SRB | 48 | 20.15 | [1] | |
| SAS (Oral Squamous Carcinoma) | MTT | - | 129.7 | [3] | |
| OECM-1 (Oral Squamous Carcinoma) | MTT | - | 159.2 | [3] | |
| Methyl Caffeate | GNM (Gingival Carcinoma) | MTT | - | >400 | [4] |
| TSCCa (Tongue Squamous Carcinoma) | MTT | - | >400 | [4] | |
| Ethyl Caffeate | GNM (Gingival Carcinoma) | MTT | - | >400 | [4] |
| TSCCa (Tongue Squamous Carcinoma) | MTT | - | >400 | [4] | |
| This compound | - | - | - | No data available | - |
Table 1: In Vitro Cytotoxicity of Caffeic Acid and Its Esters. This table highlights the cytotoxic activity of caffeic acid and its derivatives against various cancer cell lines. A notable absence of data for this compound is evident.
In Vivo Acute Toxicity Data
While in vitro studies provide valuable insights into cellular toxicity, in vivo studies are crucial for understanding the systemic effects of a compound. The median lethal dose (LD50) is a standard measure of acute toxicity. The available data for caffeic acid and related compounds is sparse.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Non-encapsulated Green Coffee Fruit Extract (contains caffeic acid) | Mice | Oral | 5000 | [5] |
| This compound | - | - | No data available | - |
The this compound Data Deficit
A comprehensive review of the scientific literature reveals a significant lack of toxicological data for this compound. While other esters of caffeic acid have been the subject of numerous cytotoxicity and mechanistic studies, this compound remains largely uncharacterized in this regard. The presence of the prenyl group, a five-carbon isoprenoid unit, can significantly influence the lipophilicity and biological activity of a molecule. Prenylated phenolic compounds, in general, have shown a wide range of biological effects, including enhanced antimicrobial and cytotoxic activities compared to their non-prenylated counterparts. Therefore, the absence of toxicological data for this compound represents a critical gap in our understanding of the structure-activity relationships within the caffeic acid ester family.
Experimental Protocols
To ensure the reproducibility and comparability of toxicological data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the toxicological assessment of phenolic compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is used to estimate the LD50 of a substance with a reduced number of animals.
Workflow for Acute Oral Toxicity Study
Caption: Workflow of an acute oral toxicity study using the up-and-down procedure.
Signaling Pathways Implicated in Caffeate-Induced Cytotoxicity
The cytotoxic effects of caffeic acid esters, particularly CAPE, have been linked to their modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. CAPE has been shown to be a potent inhibitor of NF-κB activation.[6][7]
Inhibition of NF-κB Pathway by CAPE
Caption: CAPE inhibits the NF-κB signaling pathway by targeting IKK.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some studies suggest that CAPE can activate the Nrf2 pathway, which may contribute to its overall biological effects.[8][9]
Activation of Nrf2 Pathway by CAPE
Caption: CAPE may activate the Nrf2 antioxidant response pathway.
Conclusion and Future Directions
The available evidence indicates that caffeic acid and its esters, particularly CAPE, exhibit significant cytotoxic activity against various cancer cell lines, often at concentrations that are less toxic to normal cells. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying these effects.
However, the complete absence of toxicological data for this compound is a striking omission in the literature. Given that prenylation can significantly alter the biological properties of phenolic compounds, a thorough toxicological assessment of this compound is urgently needed. Future research should prioritize:
-
In vitro cytotoxicity screening of this compound against a panel of cancer and non-cancer cell lines to determine its IC50 values and selectivity.
-
In vivo acute and sub-chronic toxicity studies to establish the LD50 and identify potential target organs of toxicity for this compound.
-
Mechanistic studies to investigate the effects of this compound on signaling pathways such as NF-κB and Nrf2.
A comprehensive understanding of the toxicological profile of this compound will be instrumental in determining its potential as a novel therapeutic agent and will provide a more complete picture of the structure-activity relationships within this important class of natural compounds.
Disclaimer: This guide is for informational purposes only and does not constitute medical advice. The compounds discussed should be handled by qualified professionals in a research setting.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Mechanism of toxicity of esters of caffeic and dihydrocaffeic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 7. [PDF] Understanding the toxicity of phenols: using quantitative structure-activity relationship and enthalpy changes to discriminate between possible mechanisms. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Prenyl Caffeate and Structurally Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of prenyl caffeate and related phenolic compounds, including caffeic acid, caffeic acid phenethyl ester (CAPE), and quercetin. The information is compiled from a meta-analysis of existing literature to offer a valuable resource for researchers in drug discovery and development.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic properties of this compound and its comparator compounds. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Antioxidant Activity
The antioxidant capacity was primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound | Data not available in the reviewed literature | - |
| Caffeic Acid | 5.9 µg/mL | |
| Caffeic Acid Phenethyl Ester (CAPE) | Data not available in the reviewed literature | - |
| Quercetin | 4.60 ± 0.3 µM, 47.20 µM | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.
| Compound | Nitric Oxide (NO) Inhibition (IC50) | Cell Line | Source |
| This compound | Data not available in the reviewed literature | - | - |
| Caffeic Acid | >100 µM (in one study) | RAW 264.7 | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | 7.64 µM, 15 µg/mL | J774.1, Mouse Peritoneal Macrophages | [5][6] |
| Quercetin | Effective inhibitor of NO production | BV-2 Microglial Cells | [7] |
Note: Specific IC50 values for nitric oxide inhibition by this compound were not found in the surveyed literature. Caffeic acid showed weak inhibitory activity in one study.[4] In contrast, CAPE is a potent inhibitor of NO production.[5][6] Quercetin is also a known inhibitor of NO synthesis, contributing to its anti-inflammatory effects.[7][8][9][10]
Cytotoxic Activity
The cytotoxic (anticancer) activity was evaluated against human cervical cancer (HeLa) and human liver cancer (HepG2) cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the concentration of a compound that causes 50% cell death.
| Compound | Cytotoxicity against HeLa Cells (IC50) | Cytotoxicity against HepG2 Cells (IC50) | Source |
| This compound | Data not available in the reviewed literature | Data not available in the reviewed literature | - |
| Caffeic Acid | 327 ± 11.55 µM | 0.5 mM (at 72h) | [11][12] |
| Caffeic Acid Phenethyl Ester (CAPE) | Data not available in the reviewed literature | 14.26 ± 1.23 µg/mL, 5.6 µM | [13][14] |
| Quercetin | 29.49 µg/mL | 24 µM, 72.4 µM | [15][16][17] |
Note: Quantitative data on the cytotoxicity of this compound against HeLa and HepG2 cells were not available in the reviewed literature. Caffeic acid exhibits cytotoxic effects at higher concentrations.[11][12] CAPE demonstrates significant cytotoxicity against HepG2 cells.[13][14] Quercetin also shows potent cytotoxic activity against both HeLa and HepG2 cell lines.[15][16][17][18]
Signaling Pathway Modulation
Caffeic acid derivatives, particularly CAPE, are known to exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.
Caption: NF-κB signaling pathway and points of inhibition by caffeic acid esters.
Caffeic acid phenethyl ester (CAPE) is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20] It has been shown to prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[20] While direct evidence for this compound is limited, its structural similarity to CAPE suggests it may have a similar mechanism of action. Other pathways, such as the PI3K/Akt and MAPK pathways, are also known to be modulated by CAPE.[21]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store the solution in a dark, cool place.
-
Prepare a series of dilutions of the test compound (this compound or comparators) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically. The intensity of the color is directly proportional to the nitrite concentration.
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include a control group without LPS stimulation.
-
Incubate the cells for a further period (e.g., 24 hours).
-
-
Assay Procedure:
-
Collect the cell culture supernatant from each well.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. The IC50 value is then calculated.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed the target cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
Assay Procedure:
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Caption: General experimental workflow for in vitro bioactivity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nehu.ac.in [nehu.ac.in]
- 4. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid phenethyl ester (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researcherslinks.com [researcherslinks.com]
- 14. Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect, non-inferior to sorafenib, in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caffeic acid phenethyl ester protects mice from lethal endotoxin shock and inhibits lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW 264.7 macrophages via the p38/ERK and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Prenyl Caffeate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and necessary safety measures. Prenyl caffeate, similar to CAPE, should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE) and Emergency Procedures:
| Precaution | Description |
| Eye Protection | Wear chemical safety goggles or a face shield. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Skin Protection | Wear nitrile or other appropriate chemical-resistant gloves and a lab coat. If skin contact occurs, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| Respiratory Protection | Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation. If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] |
| Ingestion | Do not ingest. If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of pure this compound or its concentrated solutions down the drain.
Experimental Protocol for Waste Neutralization and Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used. For instance, if this compound is dissolved in an organic solvent like DMSO, ethanol, or ethyl acetate, use a solvent-resistant container.[2]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spreading.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.
-
-
Surface Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Collect all decontamination materials (e.g., wipes, swabs) in the hazardous waste container.
-
-
Container Management and Storage:
-
Keep the hazardous waste container tightly closed and store it in a well-ventilated, secure area, away from incompatible materials.[1]
-
Store the container in a designated secondary containment bin to prevent spills in case of a leak.
-
-
Final Disposal:
-
Dispose of the sealed and labeled hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. The final disposal method will be determined by these regulations and may include incineration or other approved methods.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safe Handling of Prenyl Caffeate: A Guide for Laboratory Professionals
Introduction: Prenyl caffeate, a derivative of caffeic acid, is a compound of interest in various research fields. As with any research chemical, particularly those with limited toxicological data, adopting a cautious and comprehensive safety protocol is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not extensively documented, its parent compound, caffeic acid, and related esters are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to treat this compound as a hazardous substance. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Summary of Potential Hazards:
| Hazard Category | GHS Classification (Anticipated) | Potential Effects | GHS Pictogram |
| Skin Contact | Skin Irritation, Category 2 | May cause skin irritation, redness, or rash.[1] | ! |
| Eye Contact | Eye Irritation, Category 2A | May cause serious eye irritation.[1] | ! |
| Inhalation | STOT SE, Category 3 | May cause respiratory irritation if inhaled as a dust.[1][2] | ! |
| Ingestion | Acute Toxicity (Oral) | Unknown, assume moderate toxicity. | ! |
This table is based on the known hazards of similar compounds, such as Caffeic Acid Phenylethyl Ester (CAPE).[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The level of PPE required depends on the specific task being performed. Protective gloves should always be worn when handling hazardous materials or chemicals of unknown toxicity.[3][4]
Task-Specific PPE Requirements:
| Task | Minimum Required PPE |
| Handling Solid (Weighing) | Nitrile gloves, safety goggles with side shields, flame-resistant lab coat, and N95 respirator (if not in a ventilated enclosure).[5][6] |
| Handling Solutions | Nitrile gloves, safety goggles with side shields, and a lab coat.[6] |
| Large Volume (>1L) or Splash Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double gloves (e.g., nitrile).[4][5][6] |
Always inspect gloves for tears or degradation before use. For chemicals of unknown toxicity, consider using double gloves for added protection.[5]
Operational Plan: Handling Protocol
A systematic approach to handling ensures that safety is maintained at every step. This compound is typically supplied as a crystalline solid.[7]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure safety equipment (eyewash station, safety shower) is accessible and unobstructed.[8]
-
Gather all necessary materials and equipment before starting.
-
-
Donning PPE:
-
Put on the appropriate PPE as specified in the table above.
-
-
Weighing (Solid Form):
-
Perform all weighing operations of the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.
-
Use a spatula to transfer the solid. Avoid creating dust.
-
-
Solubilization:
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Properly label all solutions.
-
-
Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Diagram: Standard Handling Workflow for this compound
Caption: Workflow for safe handling of this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
Emergency Response Plan:
| Incident | Procedure |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes.[2][10] 3. Seek medical attention if irritation persists.[2] |
| Eye Exposure | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][10] 2. Remove contact lenses if present and easy to do.[10] 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.[10] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist. |
| Minor Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the contaminated material in a sealed container for disposal. 4. Decontaminate the spill area. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent entry to the affected area. |
Diagram: Emergency Response Decision Tree
Caption: Decision tree for spills and personal exposure.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. All waste must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal Protocol:
-
Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh paper, and absorbent materials should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (Irritant).
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers closed at all times, except when adding waste.
-
-
Pickup:
-
Arrange for waste pickup through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.[1]
-
Diagram: Waste Disposal Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. sc.edu [sc.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | CAS:100884-13-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
